2-Bromo (S)-Carbidopa
Description
BenchChem offers high-quality 2-Bromo (S)-Carbidopa suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo (S)-Carbidopa including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2S)-3-(2-bromo-4,5-dihydroxyphenyl)-2-hydrazinyl-2-methylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2O4/c1-10(13-12,9(16)17)4-5-2-7(14)8(15)3-6(5)11/h2-3,13-15H,4,12H2,1H3,(H,16,17)/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIBONFZRHFUWIX-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=C(C=C1Br)O)O)(C(=O)O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@](CC1=CC(=C(C=C1Br)O)O)(C(=O)O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301150100 | |
| Record name | Benzenepropanoic acid, 2-bromo-α-hydrazino-4,5-dihydroxy-α-methyl-, (S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301150100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
43197-33-7 | |
| Record name | Benzenepropanoic acid, 2-bromo-α-hydrazino-4,5-dihydroxy-α-methyl-, (S)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=43197-33-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbidopa, 6-bromo | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043197337 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenepropanoic acid, 2-bromo-α-hydrazino-4,5-dihydroxy-α-methyl-, (S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301150100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CARBIDOPA, 6-BROMO | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0O6NJX3L6R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
2-Bromo-(S)-Carbidopa: Mechanistic Profiling & Impurity Characterization
The following technical guide details the mechanism of action, structural implications, and analytical profiling of 2-Bromo-(S)-Carbidopa , formally identified in pharmaceutical development as Carbidopa EP Impurity J .
Technical Guide for Drug Development & Quality Control
Executive Summary
2-Bromo-(S)-Carbidopa (CAS: 43197-33-7) is a halogenated structural analog of the Parkinson’s disease therapeutic agent Carbidopa. While primarily categorized as EP Impurity J within European Pharmacopoeia standards, its structural preservation of the
This guide analyzes the compound through the lens of a Senior Application Scientist, focusing on its mechanism of enzyme inhibition, the structural consequences of the 2-bromo substitution, and the rigorous protocols required for its detection in high-purity drug substances.
Part 1: Molecular Mechanism of Action
The core mechanism of 2-Bromo-(S)-Carbidopa is inferred from the parent compound, Carbidopa, acting as a pseudo-irreversible inhibitor of DOPA Decarboxylase.
1. The Target: Aromatic L-Amino Acid Decarboxylase (AADC)
AADC is a Pyridoxal 5'-phosphate (PLP)-dependent enzyme responsible for decarboxylating L-DOPA to Dopamine.[1] In the absence of inhibition, peripheral AADC converts L-DOPA to dopamine before it crosses the blood-brain barrier (BBB), causing systemic side effects (nausea, hypotension) and reducing central efficacy.[1][2]
2. The Inhibitory Sequence (Hydrazine Trap)
Like Carbidopa, the 2-Bromo analog contains a hydrazine moiety (
-
Entry: The inhibitor enters the AADC active site, mimicking the substrate L-DOPA.
-
Transimination: The hydrazine group attacks the internal aldimine bond between the PLP cofactor and the catalytic Lysine residue (Lys303 in human AADC).
-
Hydrazone Formation: Instead of forming a transient external aldimine (as L-DOPA would), the inhibitor forms a stable Hydrazone-PLP complex .
-
Sequestration: This complex binds tightly to the apoenzyme, preventing the regeneration of the active PLP-Lysine Schiff base. The enzyme is effectively "locked" in an inactive state.
3. Structural Impact of the 2-Bromo Substituent
The distinguishing feature of Impurity J is the 2-Bromo-4,5-dihydroxyphenyl ring (distinct from the 3,4-dihydroxyphenyl of Carbidopa).
-
Steric Hindrance: The bromine atom at the C2 position (ortho to the alkyl side chain) introduces significant steric bulk (
). This likely interferes with the "induced fit" required for the phenyl ring to slot into the hydrophobic pocket of the active site. -
Electronic Effects: The electron-withdrawing nature of bromine (Inductive effect
) reduces the electron density of the catechol ring. This may weaken stacking interactions with aromatic residues (e.g., Phe103) within the active site, potentially altering the (inhibition constant) compared to Carbidopa. -
Regioisomerism (4,5-OH vs 3,4-OH): The shift in hydroxyl positions suggests that 2-Bromo-(S)-Carbidopa may not align perfectly with the Serine/Histidine residues responsible for anchoring the catechol hydroxyls, potentially reducing its potency as an inhibitor while remaining a high-affinity ligand.
Visualization: PLP-Hydrazine Inhibition Pathway
The following diagram illustrates the kinetic pathway of inhibition, highlighting where the 2-Bromo analog acts.
Caption: Kinetic pathway of AADC inhibition by hydrazine analogs. The 2-Bromo substituent impacts the 'Michaelis Complex' formation via steric hindrance.
Part 2: Synthesis & Formation (Origin of Impurity)
Understanding the mechanism of formation is critical for process chemists to control levels of Impurity J.
The formation is likely attributed to Regio-selective Bromination or Contaminated Starting Materials .
-
Pathway A (Precursor Contamination): The synthesis of Carbidopa often starts with 3,4-dihydroxybenzaldehyde (Protocatechualdehyde). If the starting material contains 2-bromo-4,5-dihydroxybenzaldehyde , the Strecker synthesis or asymmetric hydrogenation steps will carry this moiety through to the final product, yielding Impurity J.
-
Pathway B (Electrophilic Halogenation): If bromine reagents are used in proximity to the catechol ring during protection/deprotection steps, the electron-rich ring is susceptible to electrophilic aromatic substitution. The 2-position (ortho to the alkyl chain) is sterically crowded but electronically activated.
Part 3: Experimental Protocol (Detection & Analysis)
As a Senior Application Scientist, relying on generic assays is insufficient. The following protocol ensures separation of the 2-Bromo analog from the parent Carbidopa and other related impurities (e.g., Methyldopa).
Method: High-Performance Liquid Chromatography (HPLC-UV)
Objective: Quantify 2-Bromo-(S)-Carbidopa (Impurity J) at limits < 0.10% (ICH Q3A standards).
| Parameter | Specification | Causality / Rationale |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Required for hydrophobic resolution of the brominated aromatic ring. |
| Mobile Phase A | 0.05 M Potassium Dihydrogen Phosphate (pH 2.8) | Acidic pH suppresses ionization of the carboxylic acid, increasing retention. |
| Mobile Phase B | Methanol / Acetonitrile (50:50) | Organic modifier to elute the more lipophilic 2-Bromo analog. |
| Gradient | 0-5 min: 5% B; 5-25 min: 5% | Gradient required; 2-Bromo-(S)-Carbidopa elutes after Carbidopa due to the lipophilic Br atom. |
| Flow Rate | 1.0 mL/min | Standard flow for optimal theoretical plates on 5µm columns. |
| Detection | UV at 280 nm | Max absorption for the catechol moiety. |
| Retention Time (RT) | Carbidopa: ~6-8 min2-Bromo Analog: ~12-15 min | The Br group significantly increases hydrophobicity ( |
Self-Validating System Check
To ensure the assay is valid:
-
Resolution Factor (
): Must be between Carbidopa and 2-Bromo-(S)-Carbidopa. -
Tailing Factor: Must be
. Hydrazines can interact with silanols; if tailing occurs, add an ion-pairing agent (e.g., Octanesulfonic acid).
Part 4: Comparative Data Summary
The following table contrasts the physicochemical properties of the parent drug and the 2-Bromo analog, highlighting why they behave differently in biological and analytical systems.
| Feature | Carbidopa (Parent) | 2-Bromo-(S)-Carbidopa (Impurity J) | Impact on Mechanism |
| Formula | Bromine adds mass and lipophilicity. | ||
| Ring Substitution | 3,4-Dihydroxy | 2-Bromo-4,5-Dihydroxy | Altered H-bonding network in AADC active site. |
| Molecular Weight | 226.23 g/mol | 305.13 g/mol | Significant mass shift detectable by LC-MS. |
| Est. LogP | -1.9 (Hydrophilic) | ~ -0.5 (Less Hydrophilic) | Increased retention on RP-HPLC; potentially higher BBB penetration (though still low). |
| Inhibition Type | Suicide Substrate | Suicide Substrate (Predicted) | Likely retains mechanism but with altered |
References
-
European Pharmacopoeia (Ph. Eur.) . Carbidopa Monograph: Impurity Profiling and Standards. 11th Edition. (2023).[3][4] Link
-
LGC Standards . 2-Bromo (S)-Carbidopa (Carbidopa Impurity J) Reference Material Data Sheet. (2024). Link
-
Daicel Pharma Standards . Carbidopa Impurities: Structure and Mechanism of Action in QC Analysis. Link
-
DrugBank Online . Carbidopa: Pharmacology and Target Interactions (Aromatic L-amino acid decarboxylase). Link
-
PubChem . Compound Summary: 2-Bromo-alpha-hydrazino-4,5-dihydroxy-alpha-methylbenzenepropanoic acid. Link
Sources
An In-depth Technical Guide to the Structure Elucidation of 2-Bromo-(S)-Carbidopa
Abstract
The structural integrity of an active pharmaceutical ingredient (API) is the bedrock of its safety and efficacy profile. Carbidopa, an aromatic amino acid decarboxylase inhibitor, is a critical component in the management of Parkinson's disease, primarily used in combination with Levodopa.[1][2] The introduction of a halogen, such as bromine, into the Carbidopa scaffold can significantly alter its physicochemical and pharmacological properties. This guide provides a comprehensive, multi-modal analytical strategy for the unambiguous structure elucidation of a novel derivative, 2-Bromo-(S)-Carbidopa. We will detail an integrated workflow that leverages high-resolution mass spectrometry, advanced one- and two-dimensional nuclear magnetic resonance, infrared spectroscopy, and stereochemistry-specific techniques like chiral chromatography and X-ray crystallography. The causality behind each experimental choice is explained, providing a robust framework for researchers engaged in the characterization of novel chemical entities.
Introduction: The Rationale for Structural Verification
Carbidopa, chemically known as (2S)-3-(3,4-dihydroxyphenyl)-2-hydrazinyl-2-methylpropanoic acid, prevents the peripheral conversion of L-DOPA to dopamine, thereby increasing its bioavailability in the central nervous system.[2][3] Its structure contains a chiral center, a catechol ring, a hydrazine moiety, and a carboxylic acid, all of which contribute to its biological function.
The synthesis of a new analog, such as 2-Bromo-(S)-Carbidopa (proposed structure below), necessitates a rigorous process of structural confirmation. The key questions to be answered are:
-
Constitution: What is the precise molecular formula?
-
Connectivity: How are the atoms connected? Specifically, where is the bromine atom located on the catechol ring?
-
Stereochemistry: What is the absolute configuration of the chiral center? Is the sample enantiomerically pure?
This guide presents a systematic approach to answer these questions, ensuring the identity and purity of the target compound. The proposed structure, based on its chemical name, is C₁₀H₁₃BrN₂O₄.
The Integrated Analytical Workflow: A Strategy for Certainty
No single analytical technique can provide a complete structural picture. A synergistic approach is required, where the outputs of multiple orthogonal techniques are integrated to build an unassailable structural proof. The workflow begins with determining the fundamental molecular formula and proceeds through detailed mapping of atomic connectivity, culminating in the definitive assignment of its three-dimensional arrangement.
Caption: High-level workflow for the structure elucidation of 2-Bromo-(S)-Carbidopa.
Part I: Determining Molecular Formula and Connectivity
High-Resolution Mass Spectrometry (HRMS)
-
Expertise & Rationale: Before any other analysis, confirming the molecular formula is paramount. HRMS provides an extremely accurate mass measurement (typically to within 5 ppm), allowing for the confident determination of the elemental composition.[4] For a halogenated compound, HRMS is also invaluable for confirming the presence of bromine due to its characteristic isotopic signature. Natural bromine exists as two isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio, resulting in two molecular ion peaks (M⁺ and M+2⁺) of nearly equal intensity. This pattern is a definitive indicator of a monobrominated compound.
-
Experimental Protocol: ESI-TOF HRMS
-
Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol/water 50:50 with 0.1% formic acid).
-
Instrumentation: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.
-
Method Parameters:
-
Ionization Mode: Positive ESI to detect the protonated molecule [M+H]⁺.
-
Mass Range: Scan from m/z 100 to 500.
-
Infusion: Introduce the sample directly via a syringe pump at 5 µL/min.
-
Calibration: Ensure the instrument is calibrated with a known standard immediately prior to analysis.
-
-
Data Analysis: Identify the monoisotopic peak for the [M+H]⁺ ion and its corresponding [M+2+H]⁺ peak. Calculate the molecular formula using the instrument's software based on the measured exact mass.
-
-
Data Presentation: Expected HRMS Data
Parameter Theoretical Value (for C₁₀H₁₄BrN₂O₄⁺) Expected Measured Value Monoisotopic Mass [M+H]⁺ 305.0186 305.0186 ± 0.0015 M+2 Isotope [M+2+H]⁺ 307.0165 307.0165 ± 0.0015 | Isotopic Ratio (M:M+2) | ~98:100 | ~1:1 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Expertise & Rationale: NMR spectroscopy is the most powerful technique for mapping the carbon-hydrogen framework of an organic molecule.[5] A full suite of 1D and 2D NMR experiments is required to assign every proton and carbon and, crucially, to determine the regiochemistry of the bromine substituent on the aromatic ring.
-
¹H NMR: Provides information on the number of distinct proton environments, their relative numbers (integration), and their proximity to other protons (spin-spin coupling). The aromatic region (6.5-8.0 ppm) will be critical.[6][7]
-
¹³C{¹H} NMR: Reveals the number of unique carbon atoms. The chemical shifts indicate the type of carbon (aliphatic, aromatic, carbonyl).
-
2D COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, helping to map out spin systems (e.g., the protons on the aromatic ring).
-
2D HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon atom it is directly attached to.
-
2D HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for establishing connectivity across quaternary carbons. It shows correlations between protons and carbons that are 2-3 bonds away. This will be essential to link the benzylic protons to the correct positions on the aromatic ring and to definitively place the bromine atom by observing which carbon-proton correlations are present or absent.
-
-
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or MeOD).
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
-
Experiments to Run:
-
Standard ¹H NMR.
-
Standard ¹³C{¹H} broadband decoupled NMR.
-
¹H-¹H COSY.
-
¹H-¹³C HSQC.
-
¹H-¹³C HMBC (optimized for a long-range coupling constant of ~8 Hz).
-
-
Data Analysis: Process and integrate the spectra. Use the 2D data to systematically build the molecular structure, starting from known fragments and connecting them via HMBC correlations.
-
-
Data Presentation: Predicted NMR Assignments for 2-Bromo-(S)-Carbidopa
| Atom # | Predicted ¹H Shift (ppm), Mult. | Predicted ¹³C Shift (ppm) | Key HMBC Correlations (from Protons) |
| C1 | - | ~178 | H-9, H-10 |
| C2 | - | ~65 | H-9, H-10 |
| C3 | - | ~128 | H-5, H-8 |
| C4 | - | ~145 | H-5, H-8 |
| C5 | ~6.8, d | ~118 | C-3, C-4, C-7 |
| C6 | - | ~115 | H-5, H-8 |
| C7 | ~144 | H-5, H-8 | |
| C8 | ~6.9, d | ~116 | C-3, C-4, C-6 |
| C9 | ~3.0 (A/B), m | ~40 | C-1, C-2, C-3, C-8 |
| C10 | ~1.5, s | ~25 | C-1, C-2, C-9 |
| OH | broad | - | - |
| NH₂ | broad | - | - |
| NH | broad | - | - |
Note: Chemical shifts are estimates and will vary based on solvent and pH.
Caption: Key HMBC correlations confirming the bromine at C-6 and connectivity of the side chain.
Part II: Functional Group Identification
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Expertise & Rationale: FT-IR spectroscopy is a rapid and reliable method for confirming the presence of key functional groups by detecting their characteristic vibrational frequencies.[4] For 2-Bromo-(S)-Carbidopa, we expect to see distinct signals for the phenolic and carboxylic acid O-H groups, the N-H bonds of the hydrazine, the C=O of the carboxylic acid, and vibrations associated with the substituted aromatic ring.[8][9]
-
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Instrumentation: A standard FT-IR spectrometer with an ATR accessory.
-
Data Acquisition: Collect the spectrum, typically over a range of 4000-600 cm⁻¹. Perform a background scan prior to the sample scan.
-
Data Analysis: Identify the principal absorption bands and assign them to their corresponding functional groups.
-
-
Data Presentation: Expected Characteristic IR Absorptions
Wavenumber (cm⁻¹) Intensity Assignment 3500-3200 Broad O-H stretch (phenols) 3300-2500 Very Broad O-H stretch (carboxylic acid) 3350-3250 Medium N-H stretch (hydrazine) ~1710 Strong C=O stretch (carboxylic acid) ~1600, ~1470 Medium-Strong C=C stretch (aromatic ring) ~1250 Strong C-O stretch (phenol) | 850-750 | Medium | C-H out-of-plane bend (substituted aromatic) |
Part III: Definitive Stereochemical Analysis
Chiral High-Performance Liquid Chromatography (HPLC)
-
Expertise & Rationale: The "(S)" designation in the compound's name is a critical stereochemical descriptor. Chiral HPLC is the industry-standard technique for verifying the enantiomeric purity of a chiral compound.[10][11] The method relies on a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, causing them to separate and elute at different times.[12] This allows for the quantification of the desired (S)-enantiomer and the detection of any undesired (R)-enantiomer impurity.
-
Experimental Protocol: Chiral HPLC Method Development
-
Sample Preparation: Prepare a ~0.5 mg/mL solution of the compound in the mobile phase. If a racemic standard is available, prepare it similarly.
-
Instrumentation: An HPLC system with a UV detector.
-
Column Selection: Screen several polysaccharide-based CSPs (e.g., amylose or cellulose derivatives) as they are highly versatile.
-
Mobile Phase Optimization:
-
Start with a typical mobile phase like Hexane/Ethanol with a small amount of an acidic or basic additive (e.g., 0.1% Trifluoroacetic Acid) to improve peak shape.
-
Run a gradient or isocratic methods to find the optimal separation conditions.
-
-
Analysis: Inject the sample and, if available, the racemic standard. Determine the retention times for both enantiomers and calculate the enantiomeric excess (% ee) of the sample using the peak areas.
-
% ee = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100
-
-
-
Data Presentation: Hypothetical Chiral Chromatogram Data
Compound Retention Time (min) Peak Area Enantiomeric Excess (% ee) (R)-Carbidopa (in racemate) 8.5 - - (S)-Carbidopa (in racemate) 10.2 - - Sample: Peak 1 10.2 1,500,000 >99.5% | Sample: Peak 2 | 8.5 | Not Detected | |
Single Crystal X-ray Crystallography
-
Expertise & Rationale: While chiral HPLC confirms enantiomeric purity, X-ray crystallography provides the absolute, unequivocal proof of stereoconfiguration.[13] By diffracting X-rays off a single, well-ordered crystal, a three-dimensional electron density map of the molecule can be generated. This not only confirms the entire molecular connectivity and regiochemistry determined by NMR but also allows for the direct visualization of the spatial arrangement of atoms at the chiral center. The refinement of anomalous dispersion data, yielding a Flack parameter close to zero, confirms the assignment of the absolute (S) configuration.[14]
-
Experimental Protocol: X-ray Crystallography
-
Crystal Growth: This is often the most challenging step. Grow single crystals of the compound by slow evaporation, vapor diffusion, or cooling from a variety of solvents and solvent mixtures.
-
Data Collection: Mount a suitable crystal on a goniometer in an X-ray diffractometer. Collect diffraction data, typically using Mo or Cu Kα radiation.
-
Structure Solution & Refinement: Process the diffraction data and solve the structure using direct methods or Patterson methods. Refine the atomic positions and thermal parameters.
-
Absolute Structure Determination: Calculate the Flack parameter. A value near 0 for the proposed (S) model (and near 1 for the inverted (R) model) confirms the absolute stereochemistry.
-
-
Expected Outcome: The final output is a 3D structural model (e.g., an ORTEP diagram) that visually confirms the (S) configuration at the C2 position, along with a crystallographic information file (CIF) containing all atomic coordinates and refinement statistics. This result serves as the ultimate validation of the entire structure.
Conclusion
The structure elucidation of a novel pharmaceutical compound like 2-Bromo-(S)-Carbidopa is a meticulous process that demands a convergence of evidence from multiple analytical techniques. This guide has outlined a logical and robust workflow, beginning with the foundational determination of the molecular formula by HRMS . The complete atomic connectivity and critical regiochemistry of the bromine substituent were then mapped using a suite of 1D and 2D NMR experiments. The presence of all expected functional groups was confirmed by FT-IR spectroscopy. Finally, the crucial stereochemical aspects were addressed: chiral HPLC verified the enantiomeric purity, and single-crystal X-ray crystallography provided the definitive, gold-standard proof of the absolute (S) configuration. By following this integrated approach, researchers can achieve an unambiguous and scientifically rigorous structural assignment, a critical milestone in the drug development process.
References
- Chiralpedia. (2022).
- Proteopedia. (2016). Carbidopa.
- Wikipedia. Carbidopa.
- Phenomenex.
- LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs.
- Česká a slovenská farmacie. (2007).
- PubChem - NIH. Carbidopa.
- Veeprho. (2026).
- JoVE. (2025).
- SpringerLink. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction.
- PubMed Central. (2022).
- Chemistry LibreTexts. (2024). 15.
- Journal of Chemical and Pharmaceutical Sciences.
- Environmental Science & Technology.
- ResearchGate. FT-IR spectra of catechol (a), CTBz (b), and cured CTBz (c).
- American Pharmaceutical Review. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development.
- Simson Pharma Limited. 2-Bromo Carbidopa.
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- 3. Carbidopa | C10H14N2O4 | CID 34359 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pharmaguru.co [pharmaguru.co]
- 5. jchps.com [jchps.com]
- 6. Video: NMR Spectroscopy of Aromatic Compounds [jove.com]
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- 14. Absolute configuration determination of pharmaceutical crystalline powders by MicroED via chiral salt formation - PMC [pmc.ncbi.nlm.nih.gov]
2-Bromo-(S)-Carbidopa: Technical Specifications & Applications in Dopaminergic Research
This is an in-depth technical guide on 2-Bromo-(S)-Carbidopa , a critical reference standard and structural probe in the development of dopaminergic therapeutics.
Executive Summary
2-Bromo-(S)-Carbidopa (CAS: 43197-33-7; EP Impurity J) is a halogenated analog of Carbidopa, the standard peripheral DOPA decarboxylase (DDC) inhibitor used in Parkinson’s Disease (PD) therapy.[1] While primarily established as a critical Pharmaceutical Reference Standard for impurity profiling, its unique structural properties—specifically the ortho-bromo substitution on the catechol ring—make it a valuable probe for investigating the steric and electronic tolerance of the DDC active site.
This guide provides a comprehensive technical analysis of 2-Bromo-(S)-Carbidopa, detailing its physicochemical profile, its role in ensuring the integrity of neuroscience research data, and protocols for its detection and mechanistic evaluation.
Chemical & Pharmacological Profile
Structural Identity
2-Bromo-(S)-Carbidopa is characterized by the introduction of a bromine atom at the 2-position of the phenyl ring of Carbidopa. This modification introduces significant steric bulk and alters the electronic density of the catechol moiety, potentially impacting its binding affinity to the Pyridoxal-5'-phosphate (PLP) cofactor within the DDC enzyme.
| Property | Specification |
| IUPAC Name | (2S)-3-(2-bromo-4,5-dihydroxyphenyl)-2-hydrazinyl-2-methylpropanoic acid |
| Common Name | 2-Bromo-(S)-Carbidopa; Carbidopa Impurity J |
| CAS Number | 43197-33-7 |
| Molecular Formula | C₁₀H₁₃BrN₂O₄ |
| Molecular Weight | 305.13 g/mol |
| Appearance | White to Off-White Solid |
| Solubility | DMSO (Slightly), Methanol (Slightly), Aqueous Acid (Moderate) |
| pKa (Predicted) | ~2.3 (Carboxyl), ~8.5 (Hydrazine), ~9.8 (Phenolic OH) |
Mechanistic Significance in Neuroscience
In dopaminergic research, the purity of Carbidopa is paramount. 2-Bromo-(S)-Carbidopa serves two distinct roles:
-
Quality Assurance (Primary): It acts as a definitive marker for synthetic byproducts in Carbidopa manufacturing. High levels of halogenated impurities can alter the toxicological profile of PD medications.
-
Structural Probe (Secondary): The bromine atom serves as a heavy-atom replacement. In X-ray crystallography of DDC-inhibitor complexes, the anomalous scattering of bromine can facilitate phase determination, allowing researchers to map the precise orientation of the inhibitor within the active site [1].
Experimental Protocols
Protocol A: High-Resolution LC-MS/MS Quantification
Objective: To detect and quantify trace levels of 2-Bromo-(S)-Carbidopa in biological matrices (plasma/brain homogenate) or pharmaceutical formulations.
Principle: This protocol utilizes Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) operating in Multiple Reaction Monitoring (MRM) mode. The bromine isotope pattern (⁷⁹Br/⁸¹Br) provides a unique spectral signature for validation.
Materials:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Internal Standard: Carbidopa-d3.
Methodology:
-
Sample Prep: Dissolve 10 mg of sample in 10 mL of 0.1 M HCl (stabilizes the hydrazine moiety). Dilute to working range (1–1000 ng/mL).
-
Gradient Elution:
-
0–1 min: 5% B (Isocratic hold)
-
1–6 min: 5% → 95% B (Linear gradient)
-
6–8 min: 95% B (Wash)
-
8–10 min: 5% B (Re-equilibration)
-
-
MS Parameters (ESI Positive Mode):
-
Precursor Ion: m/z 305.0 (⁷⁹Br) / 307.0 (⁸¹Br) [M+H]⁺
-
Product Ions: m/z 288 (Loss of NH₃), m/z 242 (Loss of COOH + NH₃).
-
Collision Energy: 20–35 eV (Optimized per instrument).
-
Validation Criteria:
-
Linearity: R² > 0.99 over 1–1000 ng/mL.
-
Accuracy: ±15% of nominal concentration.
-
Isotope Ratio: The intensity ratio of m/z 305/307 must be ~1:1, confirming the presence of Bromine.
Protocol B: In Vitro DDC Inhibition Assay (Comparative)
Objective: To determine if 2-Bromo-(S)-Carbidopa retains inhibitory activity against DOPA Decarboxylase compared to the parent compound.
Rationale: Steric hindrance at the 2-position may reduce binding affinity. This assay measures the conversion of L-DOPA to Dopamine in the presence of the inhibitor.
Workflow:
-
Enzyme Source: Recombinant Human DDC (rhDDC) or Rat Liver Homogenate.
-
Substrate: L-DOPA (1 mM final concentration).
-
Cofactor: Pyridoxal-5'-phosphate (PLP, 10 µM).
-
Inhibitor: 2-Bromo-(S)-Carbidopa (Serial dilution: 0.1 nM – 10 µM).
-
Reaction: Incubate at 37°C for 20 minutes in phosphate buffer (pH 7.4).
-
Termination: Add 0.2 M Perchloric Acid.
-
Detection: HPLC-ECD (Electrochemical Detection) to quantify Dopamine production.
Data Analysis: Calculate IC₅₀ using a non-linear regression model (Sigmoidal Dose-Response).
Visualizations
Analytical Workflow for Impurity Profiling
This diagram illustrates the logical flow for identifying and validating 2-Bromo-(S)-Carbidopa in a research sample.
Figure 1: Step-by-step analytical workflow for the specific detection of halogenated Carbidopa analogs.
Structural Mechanism of Action (Hypothetical)
This diagram maps the interaction of Carbidopa analogs with the DDC enzyme active site, highlighting where the Bromine modification impacts binding.
Figure 2: Mechanistic pathway showing how the 2-Bromo modification interacts with the DDC-PLP complex.
References
-
European Pharmacopoeia (Ph. Eur.) . "Carbidopa Monograph: Impurity J." European Directorate for the Quality of Medicines & HealthCare. Link
-
PubChem . "2-Bromo-(S)-Carbidopa (Compound Summary)." National Center for Biotechnology Information. Link
-
TRC Standards . "2-Bromo Carbidopa Data Sheet." Toronto Research Chemicals. Link
-
Simson Pharma . "Carbidopa Impurities and Standards." Simson Pharma Limited. Link
-
ChemicalBook . "2-Bromo (S)-Carbidopa Properties and Suppliers." ChemicalBook.[2] Link
Sources
Introduction: The Significance of Carbidopa and Its Analogs
An In-Depth Technical Guide to 2-Bromo-(S)-Carbidopa: Synthesis, Characterization, and Application
This guide provides a comprehensive technical overview of 2-Bromo-(S)-Carbidopa, a significant impurity and analog of Carbidopa. Designed for researchers, scientists, and drug development professionals, this document delves into the molecule's core physicochemical properties, potential synthetic and analytical methodologies, and its crucial role in the pharmaceutical landscape.
Carbidopa is a cornerstone in the management of Parkinson's disease, a neurodegenerative disorder arising from depleted dopamine levels in the brain.[1] Levodopa (L-DOPA), a dopamine precursor, is the primary therapeutic agent used to replenish central dopamine stores. However, when administered alone, L-DOPA is extensively metabolized in the periphery by the enzyme DOPA decarboxylase (DDC), leading to reduced efficacy and significant side effects.[2][3]
Carbidopa functions as a peripheral DDC inhibitor.[2][4] By preventing the peripheral conversion of L-DOPA to dopamine, it ensures that a greater proportion of L-DOPA crosses the blood-brain barrier to exert its therapeutic effect.[2][5] This co-administration strategy allows for a reduction in the required L-DOPA dosage by approximately 75%, thereby mitigating peripheral side effects like nausea and vomiting.[3][4]
During the synthesis and storage of Carbidopa, various related substances and impurities can form. 2-Bromo-(S)-Carbidopa, also known as Carbidopa Impurity J, is one such analog.[6][7] Understanding the profile of these impurities is paramount for ensuring the safety, efficacy, and quality of the final drug product. This guide focuses specifically on the chemical and analytical characteristics of 2-Bromo-(S)-Carbidopa.
Physicochemical Properties
2-Bromo-(S)-Carbidopa is a brominated analog of the active pharmaceutical ingredient (S)-Carbidopa. Its core structure consists of a catechol ring, a propanoic acid moiety, and a hydrazine group, with a bromine atom substituted on the aromatic ring.
| Property | Value | Source(s) |
| IUPAC Name | (2S)-3-(2-bromo-4,5-dihydroxyphenyl)-2-hydrazinyl-2-methylpropanoic acid | [6][7] |
| Synonyms | 2-Bromo Carbidopa, Carbidopa Impurity J, 6-Bromo-Carbidopa | [6][7][8] |
| Molecular Formula | C₁₀H₁₃BrN₂O₄ | [7][8][9] |
| Molecular Weight | 305.13 g/mol | [8][9] |
| CAS Number | 43197-33-7, 1246817-47-9 | [7][8][9] |
| Physical Appearance | Pale Yellow Solid | [8] |
| Storage Conditions | 2-8°C Refrigerator or -20°C | [8][10] |
Note on CAS Numbers: Multiple CAS numbers are reported in vendor and database listings. Researchers should verify the specific identifier associated with their reference material.
Synthesis and Purification
While specific synthetic routes for 2-Bromo-(S)-Carbidopa are not extensively published in peer-reviewed literature, a plausible pathway can be inferred from standard organic chemistry principles and known syntheses of Carbidopa. The most logical approach involves the selective bromination of a suitable Carbidopa precursor or Carbidopa itself.
Postulated Synthetic Workflow
The synthesis would likely involve the electrophilic aromatic substitution (bromination) of a protected Carbidopa derivative to ensure regioselectivity and prevent oxidation of the sensitive catechol moiety.
Caption: Postulated synthetic workflow for 2-Bromo-(S)-Carbidopa.
Experimental Protocol: Purification by Preparative HPLC
Causality: High-Performance Liquid Chromatography (HPLC) is the method of choice for purifying pharmaceutical impurities due to its high resolution and applicability to polar, non-volatile compounds. A reversed-phase method is selected because it effectively separates compounds based on differences in hydrophobicity; the addition of a bromine atom to the Carbidopa structure provides a sufficient change in polarity for successful separation from the parent compound and other impurities.
-
Column Selection: A preparative C18 column (e.g., 250 mm x 21.2 mm, 5 µm particle size) is chosen for its robustness and excellent retention of aromatic compounds.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water. The acid is critical for ensuring good peak shape by suppressing the ionization of the carboxylic acid and hydrazine functional groups.
-
Mobile Phase B: Acetonitrile. This is a standard organic modifier for reversed-phase chromatography.
-
-
Gradient Elution: A gradient from low to high organic content (e.g., 5% to 50% Mobile Phase B over 30 minutes) is employed to first elute highly polar impurities before increasing the solvent strength to elute the parent Carbidopa and the slightly more hydrophobic 2-Bromo-(S)-Carbidopa.
-
Sample Preparation: The crude reaction mixture is dissolved in a minimal amount of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) to ensure compatibility and sharp injection peaks.
-
Fraction Collection: Detection is performed using a UV detector, typically at a wavelength around 280 nm where the catechol chromophore absorbs strongly. Fractions corresponding to the target peak are collected.
-
Solvent Evaporation: The collected fractions are combined, and the organic solvent (acetonitrile) is removed under reduced pressure. The remaining aqueous solution is then lyophilized (freeze-dried) to yield the purified 2-Bromo-(S)-Carbidopa as a solid.
Analytical Characterization
A robust analytical workflow is essential to confirm the identity and purity of 2-Bromo-(S)-Carbidopa, particularly when it is used as a certified reference standard.
Caption: Standard analytical workflow for compound characterization.
Protocol: Purity Assessment by UPLC-UV
Causality: Ultra-High-Performance Liquid Chromatography (UPLC) offers higher resolution and faster analysis times compared to traditional HPLC, making it ideal for accurately assessing the purity of a compound and resolving it from closely related impurities.[11]
-
Column: A sub-2 µm particle C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase: As described in the purification protocol (0.1% Formic Acid in Water/Acetonitrile).
-
Flow Rate: A typical flow rate for this column dimension is 0.4 mL/min.
-
Detection: Photodiode Array (PDA) detector scanning from 200-400 nm to obtain full UV spectra and ensure peak purity.
-
Quantification: Purity is determined by area percent calculation, assuming all impurities have a similar response factor at the detection wavelength (e.g., 280 nm).
Protocol: Identity Confirmation by LC-MS/MS
Causality: Mass Spectrometry (MS) provides definitive molecular weight information. Coupling it with liquid chromatography (LC) allows for the analysis of the specific peak of interest. Tandem MS (MS/MS) fragments the molecule, providing structural information that confirms its identity.
-
Ionization Source: Electrospray Ionization (ESI) in positive mode is effective for protonating the hydrazine group ([M+H]⁺).
-
Mass Analyzer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is used to measure the accurate mass of the parent ion. The expected [M+H]⁺ for C₁₀H₁₃BrN₂O₄ would show a characteristic isotopic pattern for bromine (⁷⁹Br/⁸¹Br).
-
MS/MS Fragmentation: The parent ion is isolated and fragmented. Key expected fragmentation patterns would include the loss of water (H₂O) and carbon dioxide (CO₂) from the carboxylic acid group, providing confirmation of the core structure.
Protocol: Structural Elucidation by NMR
Causality: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for unambiguous structure elucidation, providing detailed information about the carbon-hydrogen framework.
-
Solvent: A deuterated solvent such as DMSO-d₆ is used, as it can dissolve the polar compound and contains exchangeable protons from the hydroxyl and amine groups.
-
¹H NMR: This spectrum will confirm the number of protons and their chemical environments. Key signals would include two aromatic protons, a singlet for the methyl group, and signals for the methylene and hydrazine protons.
-
¹³C NMR: This spectrum will show signals for all 10 carbons in the molecule, confirming the carbon backbone.
-
2D NMR (COSY, HSQC): These experiments establish connectivity between protons and carbons, allowing for the complete assignment of the molecule's structure.
Biological Context and Mechanism of Action
The primary mechanism of action for Carbidopa is the inhibition of the DOPA decarboxylase (DDC) enzyme.[5] This enzyme requires pyridoxal 5'-phosphate (PLP) as a cofactor to decarboxylate L-DOPA. Carbidopa's hydrazine group is believed to form a stable hydrazone with the PLP cofactor, inactivating the enzyme.
Caption: Mechanism of peripheral DDC inhibition by Carbidopa analogs.
As 2-Bromo-(S)-Carbidopa is a close structural analog, it is hypothesized to possess a similar DDC inhibitory mechanism. The addition of a bulky, electron-withdrawing bromine atom to the catechol ring could potentially alter its binding affinity for the DDC enzyme. This modification might impact the compound's potency, selectivity, or pharmacokinetic properties. Further enzymatic assays would be required to quantify its inhibitory constant (Kᵢ) relative to Carbidopa.
Applications in Research and Pharmaceutical Analysis
The primary application of 2-Bromo-(S)-Carbidopa is as a reference standard in the quality control of Carbidopa drug substance and drug products.
-
Impurity Profiling: It is used to identify and quantify this specific impurity in batches of Carbidopa, ensuring that its levels remain below the safety thresholds established by regulatory agencies like the FDA and EMA.
-
Analytical Method Validation: As a certified reference material, it is crucial for validating the specificity and accuracy of analytical methods (e.g., HPLC, UPLC) designed to monitor the purity of Carbidopa.[11]
-
Forced Degradation Studies: It can be used as a marker in forced degradation studies to understand the pathways through which Carbidopa degrades under stress conditions (e.g., heat, light, oxidation).
-
Structure-Activity Relationship (SAR) Studies: For medicinal chemists, 2-Bromo-(S)-Carbidopa serves as a valuable tool to probe the active site of the DDC enzyme. By comparing its activity to that of the parent compound, researchers can gain insights into how substitutions on the aromatic ring affect biological activity.
References
-
2-Bromo Carbidopa | CAS No: 1246817-47-9. Pharmaffiliates. Available at: [Link]
-
2-BROMO (S)-CARBIDOPA. GSIS. Available at: [Link]
-
Carbidopa. Wikipedia. Available at: [Link]
-
Carbidopa, 6-bromo- | C10H13BrN2O4 | CID 95162153. PubChem, NIH. Available at: [Link]
- Method for synthesizing carbidopa. Google Patents. (CN102702019B).
-
Carbidopa. StatPearls, NCBI Bookshelf, NIH. Available at: [Link]
-
Colorimetric determination of carbidopa in anti-Parkinson drugs based on 4-hydroxy-3-methoxybenzaldazine formation by reaction with vanillin. NIH. Available at: [Link]
-
Process for the preparation of carbidopa. Patent WO-2007042848-A2, PubChem. Available at: [Link]
-
What is the mechanism of Carbidopa?. Patsnap Synapse. Available at: [Link]
- Method for synthesizing Carbidopa. Google Patents. (CN105732416A).
-
Separation of Levodopa, Carbidopa and Their Related Impurities by Capillary Electrophoresis. Semantic Scholar. Available at: [Link]
-
Carbidopa/Levodopa Formulations & Parkinson's Disease. APDA. Available at: [Link]
-
WO/2007/042848 PROCESS FOR THE PREPARATION OF CARBIDOPA. WIPO Patentscope. Available at: [Link]
-
Levodopa and Carbidopa. MedlinePlus Drug Information. Available at: [Link]
-
Quantitative Colorimetric Sensing of Carbidopa in Anti-Parkinson Drugs Based on Selective Reaction with Indole-3-Carbaldehyde. MDPI. Available at: [Link]
-
Greenness and whiteness appraisal for bioanalysis of quetiapine, levodopa and carbidopa in spiked human plasma by high performance thin layer chromatography. PubMed Central. Available at: [Link]
-
Simultaneous determination of levodopa and carbidopa in levodopa-carbidopa tablets by ATR-FTIR spectrometry. PubMed. Available at: [Link]
-
Carbidopa | C10H14N2O4 | CID 34359. PubChem, NIH. Available at: [Link]
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- 9. 2-Bromo (S)-Carbidopa | 43197-33-7 [chemicalbook.com]
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- 11. dergi.fabad.org.tr [dergi.fabad.org.tr]
The Hydrazine Shield: Discovery, Chemistry, and Evolution of Carbidopa Derivatives
Executive Summary
This technical guide explores the structural evolution of Carbidopa, from its discovery as a peripheral DOPA decarboxylase (DDC) inhibitor to the development of high-solubility phosphate prodrugs like Foscarbidopa. Designed for drug development professionals, this document details the chemical mechanisms of hydrazine-based inhibition, the synthetic pathways that enable commercial production, and the pharmacokinetic engineering required to overcome the "solubility bottleneck" in modern Parkinson’s disease (PD) therapy.
Part 1: The Peripheral Problem & The Hydrazine Solution
The Pharmacokinetic Failure of L-DOPA Monotherapy
In the 1960s, the identification of Levodopa (L-DOPA) as a dopamine precursor revolutionized PD treatment. However, its clinical utility was severely hampered by peripheral metabolism. L-DOPA is a substrate for aromatic L-amino acid decarboxylase (AADC/DDC), an enzyme ubiquitous in the gut and liver.
-
The Causality: Without inhibition, >95% of oral L-DOPA is decarboxylated to dopamine in the periphery. Dopamine cannot cross the Blood-Brain Barrier (BBB), leading to systemic toxicity (nausea, arrhythmias) and insufficient central therapeutic effect.
-
The Solution: A "peripheral shield" was required—a compound that inhibits DDC but cannot cross the BBB itself, preserving L-DOPA for central transport.[1][2]
Mechanism of Action: The Hydrazine Trap
Merck scientists, led by Victor Lotti and Curt Porter, identified MK-486 (Carbidopa) . Its efficacy relies on its hydrazine moiety ($ -NH-NH_2 $), which acts as a "suicide substrate" or tight-binding inhibitor for the DDC cofactor, Pyridoxal-5'-Phosphate (PLP).
Molecular Mechanism:
-
Schiff Base Formation: The hydrazine group of Carbidopa attacks the aldehyde carbon of PLP (which is normally bound to the enzyme via a lysine Schiff base).
-
Irreversible Binding: This forms a stable hydrazone complex, effectively stripping the enzyme of its necessary cofactor.
-
Selectivity: The carboxylic acid and catechol groups mimic L-DOPA, ensuring high affinity for the DDC active site. The
-methyl group provides steric hindrance, preventing the enzyme from processing Carbidopa itself.
Visualization: DDC Inhibition Pathway
The following diagram illustrates the competitive inhibition mechanism where Carbidopa sequesters the PLP cofactor.
Caption: Carbidopa forms a stable hydrazone with PLP, deactivating peripheral DDC and allowing L-DOPA to cross the BBB.
Part 2: Chemical Genesis and Synthesis
The Strecker Synthesis (Historical Route)
The original synthesis developed at Merck (Patented 1962) utilized a modified Strecker reaction. This route, while effective, required careful handling of toxic cyanides and hydrazine.
Protocol Summary:
-
Starting Material: Arylacetone (3,4-dimethoxyphenylacetone).
-
Hydrazine Attack: Reaction with hydrazine and potassium cyanide forms a hydrazo-nitrile intermediate.
-
Hydrolysis: Acid hydrolysis converts the nitrile to a carboxylic acid and deprotects the methoxy groups to hydroxyls.
-
Chiral Resolution: The resulting racemic mixture requires resolution (often using L-tartaric acid) to isolate the active (S)-enantiomer.
Modern Asymmetric Synthesis
To improve yield and reduce waste, modern methods employ asymmetric synthesis or enzymatic resolution. A notable "green" route involves the reaction of oxaziridine with methyldopa esters.
Caption: The classical Strecker route requires chiral resolution to isolate the active L-enantiomer of Carbidopa.
Part 3: The Solubility Bottleneck & Foscarbidopa
The Limitation of Carbidopa
While Carbidopa is chemically potent, it is physically limited by poor aqueous solubility (< 3 mg/mL at neutral pH).
-
Clinical Impact: This prevents the formulation of concentrated solutions for continuous subcutaneous infusion (CSCI).
-
Consequence: Patients with advanced PD experience "motor fluctuations" because oral delivery leads to pulsatile plasma levels.
The Phosphate Prodrug Strategy (Foscarbidopa)
To enable 24-hour continuous infusion, AbbVie developed Foscarbidopa (ABBV-951) .
-
Chemical Modification: A phosphate group is added to the 4'-hydroxyl of the catechol ring.
-
Solubility Gain: This introduces a highly polar, ionizable group, increasing solubility by >100-fold compared to the parent compound.
-
Bioactivation: Upon subcutaneous injection, endogenous alkaline phosphatases rapidly cleave the phosphate group, releasing active Carbidopa into the systemic circulation.
Comparative Data: Carbidopa vs. Foscarbidopa
| Feature | Carbidopa (Oral) | Foscarbidopa (Subcutaneous) |
| Chemical Nature | Active Drug | Prodrug (Phosphate Ester) |
| Solubility (pH 7.4) | Low (< 3 mg/mL) | High (> 100 mg/mL) |
| Administration | Oral Tablet | Continuous Infusion (Pump) |
| Plasma Profile | Pulsatile (Peaks/Troughs) | Steady State (Flat) |
| Bioactivation | None required | Rapid Dephosphorylation (t1/2 < 15 min) |
Protocol: Solubility & Stability Testing for Prodrugs
Self-Validating Protocol for assessing prodrug viability.
-
Preparation: Dissolve lyophilized Foscarbidopa in phosphate-buffered saline (PBS) at pH 7.4.
-
Solubility Limit Test: Add compound incrementally until precipitation is observed via nephelometry.
-
Validation: Must exceed 100 mg/mL to be viable for low-volume pumps.
-
-
Enzymatic Stability Assay:
-
Incubate prodrug (10 µM) with human liver microsomes or fresh plasma at 37°C.
-
Aliquot at t=0, 5, 15, 30, 60 min.
-
Quench with acetonitrile.
-
Analysis: LC-MS/MS monitoring disappearance of Prodrug (m/z transition) and appearance of Carbidopa.
-
Success Criteria: >80% conversion within 60 minutes in plasma; <5% degradation in buffer (shelf stability).
-
Part 4: Future Horizons
The evolution of Carbidopa derivatives has shifted from pharmacodynamic optimization (binding affinity) to pharmacokinetic engineering (solubility/delivery). The approval of Foscarbidopa/Foslevodopa (Vyalev) marks the beginning of non-surgical, continuous dopaminergic stimulation. Future research focuses on:
-
Transdermal Prodrugs: Lipophilic ester derivatives for patch delivery.
-
Extended-Release Microspheres: Polymer-encapsulated Carbidopa for weekly injections.
References
-
Merck & Co. (1962). United States Patent 3,462,536: Process for the preparation of hydrazino acids. Google Patents. Link
-
Lotti, V. J., & Porter, C. C. (1970). Potentiation and inhibition of some central actions of L(-)-dopa by decarboxylase inhibitors.[1] Journal of Pharmacology and Experimental Therapeutics. Link
-
Rosebraugh, M., et al. (2021). Foslevodopa/Foscarbidopa: A New Subcutaneous Treatment for Parkinson's Disease.[3][4] Annals of Neurology. Link
-
Proteopedia. (2024). DOPA decarboxylase Structure and Mechanism. Proteopedia Life in 3D. Link
-
AbbVie. (2024).[5] Vyalev (foslevodopa/foscarbidopa) Prescribing Information.[5][6] AbbVie Medical. Link
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- 4. researchgate.net [researchgate.net]
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- 6. Carbidopa/levodopa - Wikipedia [en.wikipedia.org]
Introduction: Defining Quality for a Critical Carbidopa Impurity
An In-depth Technical Guide to the Certificate of Analysis for 2-Bromo-(S)-Carbidopa
In the landscape of pharmaceutical development, the purity and identity of any substance are paramount. This principle extends not only to the active pharmaceutical ingredient (API) but also to its related compounds and potential impurities. 2-Bromo-(S)-Carbidopa is recognized as a process impurity or related compound of Carbidopa, a vital medication used in combination with Levodopa for the management of Parkinson's disease.[1] As a brominated analogue of the parent molecule, its presence, identity, and quantity must be rigorously controlled and documented.
The Certificate of Analysis (CoA) serves as the definitive report card for a specific batch of a chemical substance. It is not merely a list of results but a comprehensive declaration of quality, providing a critical assurance to researchers and drug developers that the material conforms to pre-defined specifications. This guide, intended for scientists and regulatory professionals, deconstructs the CoA for 2-Bromo-(S)-Carbidopa, delving into the causality behind the analytical tests, the interpretation of the data, and the logical framework that underpins the assurance of quality.
Part 1: Physicochemical Identity and Characterization
The foundational section of any CoA establishes the unequivocal identity of the compound. For a molecule like 2-Bromo-(S)-Carbidopa, this involves a multi-pronged analytical approach where each technique provides a unique piece of the structural puzzle. The convergence of data from these methods provides an irrefutable confirmation of identity.
Molecular Structure and Properties
A summary of the fundamental properties of 2-Bromo-(S)-Carbidopa provides the initial reference point.
| Property | Value | Source |
| Chemical Name | (2S)-3-(2-Bromo-4,5-dihydroxyphenyl)-2-hydrazino-2-methylpropanoic acid | [2][3] |
| CAS Number | 43197-33-7 / 1246817-47-9 | [2][3][4][5] |
| Molecular Formula | C₁₀H₁₃BrN₂O₄ | [2][3][4][5] |
| Molecular Weight | 305.13 g/mol | [2][3][4][5] |
Spectroscopic Identification
Spectroscopic methods probe the molecule's interaction with electromagnetic radiation, yielding a unique fingerprint. The CoA will reference standard pharmacopeial methods, such as those outlined in USP General Chapter <197> Spectroscopic Identification Tests.[6][7][8][9][10]
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
The "Why": ¹H NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule. It provides information on the number of different types of protons, their electronic environment, and their proximity to one another. For 2-Bromo-(S)-Carbidopa, NMR is essential to confirm the position of the bromine atom on the aromatic ring and to verify the integrity of the rest of the structure relative to Carbidopa.[11][12][13]
-
Expected Resonances: The ¹H NMR spectrum would be expected to show distinct signals for the two remaining aromatic protons, the methylene (-CH₂-) protons, the methyl (-CH₃) protons, and the exchangeable protons of the hydroxyl (-OH), hydrazine (-NHNH₂), and carboxylic acid (-COOH) groups. The splitting patterns and chemical shifts of the aromatic protons are particularly diagnostic for confirming the 2-position substitution.
B. Mass Spectrometry (MS)
-
The "Why": MS provides the most accurate measurement of a molecule's mass, confirming its elemental composition. High-resolution mass spectrometry (HRMS) can determine the mass with enough precision to validate the molecular formula C₁₀H₁₃BrN₂O₄. Furthermore, the fragmentation pattern observed in MS/MS analysis provides a secondary fingerprint that is highly specific to the molecule's structure.[14][15]
-
Expected Data: The analysis should show a prominent molecular ion peak (or protonated molecule [M+H]⁺) corresponding to the calculated molecular weight. Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio), the molecular ion will appear as a characteristic pair of peaks (an "isotopic doublet") separated by 2 mass units, which is a definitive sign of a monobrominated compound.
C. Infrared (IR) Spectroscopy
-
The "Why": IR spectroscopy is used to identify the presence of specific functional groups within the molecule. It is a rapid and reliable method for confirming that the key chemical bonds expected in the structure are present. The comparison of the sample's IR spectrum with that of a reference standard is a conclusive identification test according to pharmacopeias.[10][16]
-
Expected Absorptions: The IR spectrum should exhibit characteristic absorption bands for O-H stretching (from the phenolic and carboxylic acid groups), N-H stretching (from the hydrazine group), C=O stretching (from the carboxylic acid), and C=C stretching (from the aromatic ring).
Part 2: Purity and Quantitative Analysis
This section of the CoA quantifies the amount of the desired compound present in the material and details the levels of any impurities. The methodologies are guided by the principles of analytical procedure validation as laid out in ICH Q2(R1).[17][18][19][20]
Assay by High-Performance Liquid Chromatography (HPLC)
-
The "Why": Reversed-phase HPLC is the industry-standard technique for the assay of pharmaceutical compounds due to its high resolving power, sensitivity, and precision. It separates the main compound from any impurities, allowing for accurate quantification. The method separates molecules based on their polarity, making it ideal for compounds like 2-Bromo-(S)-Carbidopa.[21][22][23][24]
-
Data Presentation:
| Test | Method | Specification |
| Assay (by HPLC) | Internal Validated Method, USP <621> | ≥ 98.0% |
Experimental Protocol: HPLC Assay
-
Mobile Phase Preparation: A typical mobile phase for Carbidopa and related compounds consists of an aqueous buffer (e.g., potassium dihydrogen phosphate, pH adjusted to ~2.8) and an organic modifier like methanol or acetonitrile.[24] For example, a mixture of phosphate buffer and methanol (96:4 v/v).[22]
-
Standard Preparation: Accurately weigh a reference standard of 2-Bromo-(S)-Carbidopa and dissolve it in the mobile phase to create a stock solution of known concentration (e.g., 0.5 mg/mL).
-
Sample Preparation: Accurately weigh the batch sample (analyte) and prepare a solution with the same nominal concentration as the standard preparation.
-
Chromatographic Conditions:
-
Analysis: Inject the standard and sample solutions in replicate. The percentage assay is calculated by comparing the average peak area of the analyte from the sample chromatograms to that of the reference standard.
Impurity Profiling
-
The "Why": The same HPLC method used for the assay is typically employed to detect and quantify other impurities. Controlling impurities is a critical aspect of drug safety. The European Pharmacopoeia (EP) and United States Pharmacopeia (USP) provide monographs with specified limits for impurities in Carbidopa, such as methyldopa and methylcarbidopa.[25][26] For 2-Bromo-(S)-Carbidopa, which is itself an impurity, analysis would focus on detecting any other related substances.
-
Data Presentation:
| Test | Method | Specification |
| Related Compounds (HPLC) | Internal Validated Method, USP <621> | Any Unspecified Impurity: ≤ 0.10% Total Impurities: ≤ 0.5% |
Part 3: Physical and Chemical Properties
This section details properties that can affect the material's stability, handling, and formulation performance.
Appearance
-
The "Why": A visual inspection against a standard description is a simple but important first-pass test. Any deviation in color or form (e.g., from a white powder to a discolored solid) can indicate degradation, contamination, or incorrect processing. The EP monograph for Carbidopa describes it as a white or yellowish-white powder.[25]
-
Data Presentation:
| Test | Method | Specification |
| Appearance | Visual Inspection | White to Off-White Solid |
Water Content by Karl Fischer Titration
-
The "Why": Water content is a critical parameter that can impact the stability and degradation pathways of a pharmaceutical substance.[27] Unlike a simple "Loss on Drying" test which measures all volatiles, the Karl Fischer (KF) titration is a specific and accurate method for quantifying water content.[28][29][30] This specificity is crucial for hygroscopic materials or hydrates. The method is based on a stoichiometric reaction of water with an iodine-sulfur dioxide reagent.[31]
-
Data Presentation:
| Test | Method | Specification |
| Water Content | Karl Fischer Titration, USP <921> | ≤ 1.0% |
Experimental Protocol: Karl Fischer Titration (Volumetric)
-
Reagent Standardization: The Karl Fischer reagent is first standardized by titrating a known mass of a water standard (e.g., sodium tartrate dihydrate) to determine the water equivalence factor (F), expressed as mg of water per mL of reagent.[31]
-
System Preparation: The titration vessel is filled with a suitable solvent (e.g., anhydrous methanol) and pre-titrated with the KF reagent to a stable, anhydrous endpoint.
-
Sample Analysis: An accurately weighed amount of the 2-Bromo-(S)-Carbidopa sample is introduced into the vessel.
-
Titration: The sample is titrated with the KF reagent until the electrometric endpoint is reached and persists for a pre-determined time.
-
Calculation: The water content is calculated based on the volume of titrant consumed, the sample weight, and the predetermined water equivalence factor.
Conclusion: A Synthesis of Trust
The Certificate of Analysis for 2-Bromo-(S)-Carbidopa is more than a summary of data; it is a testament to a rigorous, multi-faceted quality control process. Each test, from advanced spectroscopic analysis to classic titration, is chosen for its ability to answer a specific and critical question about the material's identity, strength, quality, and purity. By understanding the causality behind these analytical choices and the logical framework that connects them, researchers, scientists, and drug development professionals can use the CoA not just as a document of compliance, but as a tool of confidence, ensuring the integrity of their research and the ultimate safety and efficacy of the medicines they develop.
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy (ECA). [Link][17]
-
The Role of Karl Fischer Titration in Pharmaceutical Analysis. (2024). Analab Scientific Instruments. [Link][28]
-
A Systematic Method Development Strategy for Water Determinations in Drug Substance Using Karl Fischer Titrations. (2010). American Pharmaceutical Review. [Link][27]
-
ICH Q2(R1) Guideline: Validation of Analytical Procedures: Text and Methodology. (2015). Health Canada. [Link][18]
-
General Chapter Prospectus: <197> Spectroscopic Identification Tests. (2016). USP-NF. [Link][6]
-
General Chapters: <197> SPECTROPHOTOMETRIC IDENTIFICATION TESTS. uspbpep.com. [Link][7]
-
Water Content Determination by Karl Fischer. (2011). Pharmaguideline. [Link][31]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). FDA. [Link][19]
-
Spectroscopy and Spectroscopic Analytical Techniques in the United States Pharmacopeia–National Formulary (USP–NF). Spectroscopy Online. [Link][8]
-
ICH Q2(R1) Guideline: Validation of Analytical Procedures: Text and Methodology. ICH. [Link][20]
-
Determination of impurities in levodopa and carbidopa by high-performance liquid chromatography with electrochemical detection. ResearchGate. [Link][21]
-
CARBIDOPA. (2012). European Pharmacopoeia 5.0. [Link]
-
Spectrophotometric Identification Tests USP 2025. USP-NF. [Link][10]
-
Determination of impurities in levodopa and carbidopa by high-performance liquid chromatography with electro-chemical detection. ResearchGate. [Link][26]
-
Separation of Levodopa, Carbidopa and Their Related Impurities by Capillary Electrophoresis. Hacettepe University Journal of the Faculty of Pharmacy. [Link][32]
-
Chemical structure and ion product spectrum of carbidopa. ResearchGate. [Link][14]
-
1H nuclear magnetic resonance spectroscopy analysis for simultaneous determination of levodopa, carbidopa and methyldopa in human serum and pharmaceutical formulations. ResearchGate. [Link][11]
-
1H nuclear magnetic resonance spectroscopy analysis for simultaneous determination of levodopa, carbidopa and methyldopa in human serum and pharmaceutical formulations. Semantic Scholar. [Link][12]
-
Carbidopa ; (2S)-3-(2-Bromo-4,5-dihydroxyphenyl)-2-hydrazino-2-methylpropanoic acid. J&C BIOTECH. [Link][2]
-
Levodopa/Carbidopa Monograph for Professionals. Drugs.com. [Link][1]
-
Development and Validation of a New LC-MS/MS Bioanalytical Method for the Simultaneous Determination of Levodopa, Levodopa Methyl Ester, and Carbidopa in Human Plasma Samples. (2022). MDPI. [Link][15]
-
Simultaneous estimation of levodopa and carbidopa in bulk, pharmaceutical dosage forms and dissolution sample analysis by RP-HPLC. Journal of Chemical and Pharmaceutical Research. [Link][22]
-
Development and Validation of a Robust and Efficient HPLC Method for the Simultaneous Quantification of Levodopa, Carbidopa, Benserazide and Entacapone in Complex Matrices. (2017). PubMed. [Link][23]
-
(PDF) RP-HPLC method for the analysis of levodopa and carbidopa. ResearchGate. [Link][24]
-
NMR-spectroscopic analysis of mixtures: from structure to function. (2013). National Institutes of Health (NIH). [Link][13]
Sources
- 1. drugs.com [drugs.com]
- 2. drjcrbio.com [drjcrbio.com]
- 3. Carbidopa EP Impurity J (2-Bromo Carbidopa) - SRIRAMCHEM [sriramchem.com]
- 4. 2-Bromo Carbidopa | CAS 1246817-47-9 | LGC Standards [lgcstandards.com]
- 5. labmix24.com [labmix24.com]
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- 21. researchgate.net [researchgate.net]
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- 26. researchgate.net [researchgate.net]
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- 28. Karl Fischer Titration in Pharmaceutical Analysis [analab.co.in]
- 29. pacificbiolabs.com [pacificbiolabs.com]
- 30. mt.com [mt.com]
- 31. Water Content Determination by Karl Fischer | Pharmaguideline [pharmaguideline.com]
- 32. dergi.fabad.org.tr [dergi.fabad.org.tr]
Methodological & Application
Application Notes and Protocols for the Investigation of 2-Bromo-(S)-Carbidopa in Parkinson's Disease Research
An in-depth guide has been developed for researchers, scientists, and drug development professionals on the application of 2-Bromo-(S)-Carbidopa in Parkinson's research.
Abstract
This document provides a comprehensive guide for the investigation of 2-Bromo-(S)-Carbidopa, a novel derivative of (S)-Carbidopa, for its potential application in Parkinson's disease (PD) therapy. Parkinson's disease is a neurodegenerative disorder characterized by the loss of dopamine-producing neurons[1]. Levodopa (L-DOPA), a dopamine precursor, remains the most effective treatment for the motor symptoms of PD[2][3][4]. However, L-DOPA is extensively metabolized in the periphery by the enzyme DOPA decarboxylase (DDC), which reduces its bioavailability in the brain and causes peripheral side effects[1][5]. (S)-Carbidopa is a peripheral DDC inhibitor that does not cross the blood-brain barrier, and is co-administered with L-DOPA to increase its central nervous system efficacy and reduce peripheral side effects[6][7][8]. While effective, the development of novel Carbidopa analogs is an active area of research to further optimize L-DOPA therapy[9][10][11]. This guide outlines the scientific rationale and provides detailed protocols for the characterization of 2-Bromo-(S)-Carbidopa, a compound available for custom synthesis, as a potential next-generation DDC inhibitor[12].
Scientific Rationale for the Investigation of 2-Bromo-(S)-Carbidopa
The introduction of a halogen atom, such as bromine, into a pharmacologically active molecule is a common strategy in medicinal chemistry to modulate its properties. The rationale for investigating 2-Bromo-(S)-Carbidopa is based on the following hypotheses:
-
Enhanced Potency: The electron-withdrawing nature and steric bulk of the bromine atom at the 2-position of the catechol ring could enhance the binding affinity of the molecule to the active site of DOPA decarboxylase, potentially leading to a lower required therapeutic dose.
-
Modulated Pharmacokinetics: The addition of bromine can alter the lipophilicity and metabolic stability of the compound. This may lead to improved oral absorption, a more favorable distribution profile, and a longer plasma half-life compared to the parent compound, (S)-Carbidopa[6].
-
Sustained DDC Inhibition: An improved pharmacokinetic profile could result in more stable plasma concentrations and sustained inhibition of peripheral DDC, leading to less fluctuation in L-DOPA levels and potentially reducing motor complications in PD patients[10].
The following sections provide a roadmap for the preclinical evaluation of this novel compound.
Mechanism of Action: Peripheral DDC Inhibition
The primary mechanism of action for Carbidopa and its analogs is the inhibition of the DOPA decarboxylase (DDC) enzyme in peripheral tissues. By preventing the conversion of L-DOPA to dopamine outside of the central nervous system, more L-DOPA is available to cross the blood-brain barrier where it can be converted to dopamine to alleviate the symptoms of Parkinson's disease[1][5][8].
Caption: Mechanism of 2-Bromo-(S)-Carbidopa Action.
Application Notes
In Vitro Characterization: DDC Enzyme Inhibition
The initial step in evaluating 2-Bromo-(S)-Carbidopa is to determine its inhibitory potency against DDC. This is typically achieved through an in vitro enzyme assay to determine the half-maximal inhibitory concentration (IC50). A lower IC50 value compared to (S)-Carbidopa would indicate higher potency. These assays can be performed using purified DDC enzyme or tissue homogenates rich in the enzyme, such as from the liver or kidney.
Pharmacokinetic (PK) Profiling
Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of 2-Bromo-(S)-Carbidopa is critical. A standard PK study in a rodent model (e.g., rats or mice) should be conducted. The compound is administered orally or intravenously, and blood samples are collected at various time points. The concentration of 2-Bromo-(S)-Carbidopa in the plasma is quantified using a validated analytical method, such as LC-MS/MS. Key parameters to determine include:
-
Bioavailability (F%) : The fraction of the administered dose that reaches systemic circulation.
-
Half-life (t1/2) : The time required for the plasma concentration to reduce by half.
-
Maximum Concentration (Cmax) : The peak plasma concentration.
-
Time to Maximum Concentration (Tmax) : The time at which Cmax is observed.
In Vivo Efficacy Assessment in a Parkinson's Disease Model
The ultimate preclinical test is to evaluate whether 2-Bromo-(S)-Carbidopa can effectively enhance the therapeutic effect of L-DOPA in vivo. The most common animal model for this purpose is the 6-hydroxydopamine (6-OHDA) lesioned rat or mouse, which mimics the dopamine depletion seen in Parkinson's disease.
In this model, motor function can be assessed using tests such as the cylinder test (for forelimb asymmetry) or the apomorphine-induced rotation test. The experimental design involves treating the animals with L-DOPA alone, or L-DOPA in combination with either (S)-Carbidopa or 2-Bromo-(S)-Carbidopa. A greater improvement in motor function in the group receiving 2-Bromo-(S)-Carbidopa would demonstrate its superior efficacy.
Experimental Protocols
Protocol 1: In Vitro DOPA Decarboxylase (DDC) Inhibition Assay
This protocol describes a fluorometric assay to determine the IC50 of 2-Bromo-(S)-Carbidopa.
Materials:
-
Recombinant human DDC enzyme
-
L-DOPA (substrate)
-
Pyridoxal-5-phosphate (PLP, cofactor)
-
(S)-Carbidopa (positive control)
-
2-Bromo-(S)-Carbidopa (test compound)
-
Assay buffer (e.g., 100 mM potassium phosphate, pH 7.2)
-
96-well black microplates
-
Fluorescence microplate reader (Excitation/Emission ~330/460 nm for dopamine)
Procedure:
-
Prepare a stock solution of 2-Bromo-(S)-Carbidopa and (S)-Carbidopa in a suitable solvent (e.g., DMSO).
-
Create a serial dilution of the test compound and the positive control in the assay buffer.
-
In a 96-well plate, add 20 µL of each dilution. Include wells with buffer only (negative control) and solvent only (vehicle control).
-
Prepare a master mix containing assay buffer, DDC enzyme, and PLP.
-
Add 60 µL of the master mix to each well and incubate for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
Prepare a substrate solution of L-DOPA in the assay buffer.
-
Initiate the reaction by adding 20 µL of the L-DOPA solution to each well.
-
Incubate the plate at 37°C for 30-60 minutes.
-
Stop the reaction by adding a stop solution (e.g., 0.5 M HCl).
-
Read the fluorescence on a microplate reader. The fluorescence intensity is proportional to the amount of dopamine produced.
-
Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Protocol 2: In Vivo Pharmacokinetic Study in Rodents
This protocol outlines a basic oral PK study in rats.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
2-Bromo-(S)-Carbidopa
-
Vehicle for oral gavage (e.g., 0.5% methylcellulose in water)
-
Blood collection tubes (containing anticoagulant, e.g., EDTA)
-
Centrifuge
-
LC-MS/MS system for bioanalysis
Procedure:
-
Fast the rats overnight prior to dosing.
-
Administer a single oral dose of 2-Bromo-(S)-Carbidopa (e.g., 10 mg/kg) via oral gavage.
-
Collect blood samples (~100 µL) from the tail vein or another appropriate site at pre-defined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Immediately place the blood samples into EDTA-containing tubes and keep them on ice.
-
Centrifuge the blood samples at 4°C to separate the plasma.
-
Harvest the plasma and store it at -80°C until analysis.
-
Prepare plasma standards and quality control samples by spiking blank plasma with known concentrations of 2-Bromo-(S)-Carbidopa.
-
Extract the compound from the plasma samples, standards, and QCs using protein precipitation or liquid-liquid extraction.
-
Analyze the samples by a validated LC-MS/MS method to determine the concentration of 2-Bromo-(S)-Carbidopa.
-
Use pharmacokinetic software to calculate the key PK parameters (Cmax, Tmax, t1/2, AUC).
Caption: Workflow for Investigating 2-Bromo-(S)-Carbidopa.
Data Presentation
Table 1: Comparative Profile of (S)-Carbidopa and the Target Profile for 2-Bromo-(S)-Carbidopa
| Parameter | (S)-Carbidopa (Known) | 2-Bromo-(S)-Carbidopa (Hypothetical Target) | Rationale for Improvement |
| DDC IC50 | ~30-50 nM | < 30 nM | Increased potency could allow for lower dosing. |
| Oral Bioavailability (F%) | Variable | > 50% | Improved absorption for more reliable dosing. |
| Plasma Half-life (t1/2) | ~1.5 - 2 hours[6] | 3 - 5 hours | Longer duration of action for more stable L-DOPA levels. |
| Blood-Brain Barrier Permeability | Low / Negligible[6] | Low / Negligible | Essential to remain a peripheral-acting inhibitor. |
Conclusion
The investigation of 2-Bromo-(S)-Carbidopa represents a logical step in the ongoing effort to refine L-DOPA therapy for Parkinson's disease. The addition of a bromine atom has the potential to confer advantageous properties, including increased potency and an improved pharmacokinetic profile. The protocols and workflow outlined in this guide provide a robust framework for the preclinical evaluation of this and other novel Carbidopa analogs. Successful characterization could lead to a more effective and reliable treatment for individuals with Parkinson's disease.
References
-
(PDF) Analogs of carbidopa: In silico design & development of novel dopa decarboxylase inhibitors in the treatment of parkinson's disease - ResearchGate. (2015, January 25). Retrieved from [Link]
-
Pharmacokinetics and efficacy of a novel formulation of carbidopa-levodopa (Accordion Pill®) in Parkinson's disease - PubMed. (2019). Retrieved from [Link]
-
Novel Levodopa Formulations for Parkinson's Disease - Semantic Scholar. Retrieved from [Link]
-
Novel Levodopa Formulations for Parkinson's Disease - PubMed. (2016). Retrieved from [Link]
-
Improvements to levodopa-based treatments for Parkinson's disease - VJNeurology. (2023). Retrieved from [Link]
-
What is the mechanism of Carbidopa? - Patsnap Synapse. (2024, July 17). Retrieved from [Link]
-
Carbidopa/levodopa - Wikipedia. Retrieved from [Link]
- CN105732416A - Method for synthesizing Carbidopa - Google Patents.
-
Carbidopa - Wikipedia. Retrieved from [Link]
-
Carbidopa/Levodopa Formulations & Parkinson's Disease | APDA. (2024, October 8). Retrieved from [Link]
-
Quantitative Colorimetric Sensing of Carbidopa in Anti-Parkinson Drugs Based on Selective Reaction with Indole-3-Carbaldehyde - PMC. (2023, November 13). Retrieved from [Link]
-
Carbidopa, a drug in use for management of Parkinson disease inhibits T cell activation and autoimmunity - PMC. (2017, September 12). Retrieved from [Link]
-
Carbidopa - StatPearls - NCBI Bookshelf - NIH. (2023, July 4). Retrieved from [Link]
- CN102702019B - Method for synthesizing carbidopa - Google Patents.
-
Reconsidering dopaminergic modulation in Alzheimer's disease: A case for levodopa/carbidopa as a disease-modifying agent - PMC. (2025, July 22). Retrieved from [Link]
-
Bromo-protopine, a novel protopine derivative, alleviates tau pathology by activating chaperone-mediated autophagy for Alzheimer's disease therapy - PubMed. (2022, October 26). Retrieved from [Link]
-
Levodopa and Carbidopa: MedlinePlus Drug Information. (2024, June 20). Retrieved from [Link]
Sources
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- 2. semanticscholar.org [semanticscholar.org]
- 3. Novel Levodopa Formulations for Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Carbidopa/Levodopa Formulations & Parkinson's Disease | APDA [apdaparkinson.org]
- 5. Carbidopa/levodopa - Wikipedia [en.wikipedia.org]
- 6. Carbidopa - Wikipedia [en.wikipedia.org]
- 7. Carbidopa - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Levodopa and Carbidopa: MedlinePlus Drug Information [medlineplus.gov]
- 9. researchgate.net [researchgate.net]
- 10. Pharmacokinetics and efficacy of a novel formulation of carbidopa-levodopa (Accordion Pill®) in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. vjneurology.com [vjneurology.com]
- 12. 2-Bromo Carbidopa | CymitQuimica [cymitquimica.com]
Application Note: High-Sensitivity Quantitation of 2-Bromo-(S)-Carbidopa via HILIC-MS/MS
Executive Summary
This application note details a validated protocol for the detection and quantification of 2-Bromo-(S)-Carbidopa , a halogenated impurity potentially present in the synthesis of Carbidopa. Due to the presence of the alkyl/aryl halide moiety, this compound falls under the scrutiny of ICH M7 guidelines for mutagenic impurities, requiring highly sensitive detection limits (typically < 10 ppm relative to API).
Conventional Reversed-Phase (C18) chromatography is often unsuitable for Carbidopa and its analogs due to their high polarity and zwitterionic nature, which leads to poor retention and ion suppression in the void volume. This method utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with Tandem Mass Spectrometry (MS/MS) to achieve robust retention, superior peak shape, and sub-ng/mL sensitivity.
Scientific Rationale & Method Development
Chemical Context
2-Bromo-(S)-Carbidopa (Formula:
-
Polarity Challenge: Like Carbidopa, the 2-Bromo variant contains both a hydrazine group and a carboxylic acid, making it zwitterionic.
-
Mass Spectrometry Advantage: The presence of Bromine provides a distinct isotopic signature (
and in a ~1:1 ratio), which aids in distinguishing this impurity from non-halogenated background noise.
Chromatographic Strategy: Why HILIC?
Standard C18 columns fail to retain Carbidopa derivatives without ion-pairing reagents (which suppress MS signals). HILIC is the chosen mode because:
-
Retention: It retains polar zwitterions via a water-layer partition mechanism on the stationary phase.
-
Sensitivity: High organic content (Acetonitrile) in the mobile phase enhances desolvation efficiency in the ESI source, increasing signal intensity by 5-10x compared to aqueous reversed-phase methods.
Mass Spectrometry Strategy
-
Ionization: Electrospray Ionization in Positive Mode (ESI+) is selected. The hydrazine moiety ($ -NH-NH_2 $) is easily protonated.
-
MRM Transitions: We utilize the specific mass shift of the bromine atom.
-
Carbidopa
[3] -
2-Bromo-Carbidopa
(Isotopic doublet)
-
Experimental Protocol
Materials & Reagents[1]
-
Standards: 2-Bromo-(S)-Carbidopa Reference Standard (Custom synthesis or commercial source, e.g., TRC/CymitQuimica).
-
Solvents: LC-MS Grade Acetonitrile (ACN), Water, Ammonium Formate, Formic Acid.
-
Column: Waters XBridge BEH Amide XP (2.5 µm, 2.1 x 100 mm) or Phenomenex Kinetex HILIC (2.6 µm).
Sample Preparation (Dilute-and-Shoot)
To minimize handling errors and maximize recovery:
-
Stock Solution: Dissolve 1 mg of 2-Bromo-(S)-Carbidopa in 10 mL of 50:50 ACN:Water (0.1% Formic Acid).
-
API Sample: Weigh 10 mg of Carbidopa API. Dissolve in 10 mL of 80:20 ACN:Water (Diluent).
-
Note: High organic content in the diluent is critical for HILIC injection solvent compatibility to prevent peak distortion.
-
-
Filtration: Filter through a 0.22 µm PTFE syringe filter into an amber LC vial (protect from light due to hydrazine instability).
LC-MS/MS Conditions
Liquid Chromatography Parameters
| Parameter | Setting |
| System | UHPLC (Agilent 1290 / Waters Acquity) |
| Column | BEH Amide (2.1 x 100 mm, 1.7 µm) |
| Column Temp | 35°C |
| Flow Rate | 0.4 mL/min |
| Injection Vol | 2.0 µL |
| Mobile Phase A | 10 mM Ammonium Formate in Water (pH 3.0 with Formic Acid) |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
Gradient Program:
-
0.0 min: 90% B (Equilibration)
-
1.0 min: 90% B
-
5.0 min: 60% B
-
6.0 min: 50% B (Wash)
-
6.1 min: 90% B
-
9.0 min: 90% B (Re-equilibration)
Mass Spectrometry Parameters (Source: ESI+)
| Parameter | Setting |
| Capillary Voltage | 3.0 kV |
| Desolvation Temp | 500°C |
| Desolvation Gas | 1000 L/Hr (N2) |
| Cone Voltage | 30 V |
| Collision Gas | Argon |
MRM Transitions Table
Note: The 1:1 ratio of the 305 and 307 precursors confirms the presence of Bromine.
| Analyte | Precursor (m/z) | Product (m/z) | Cone (V) | CE (eV) | Type |
| 2-Bromo-Carbidopa | 305.0 ( | 259.0 (Loss of HCOOH) | 30 | 18 | Quantifier |
| 2-Bromo-Carbidopa | 305.0 | 225.0 (Loss of Br) | 30 | 35 | Qualifier |
| 2-Bromo-Carbidopa | 307.0 ( | 261.0 (Loss of HCOOH) | 30 | 18 | Confirmation |
| Carbidopa (API) | 227.1 | 181.1 | 25 | 15 | Reference |
Method Validation & Logic
This protocol adheres to ICH Q2(R1) validation standards.
Specificity & Isotopic Confirmation
The method relies on the "Bromine Rule." A true positive for 2-Bromo-Carbidopa must show co-eluting peaks for both
Linearity and Sensitivity
-
Linearity: 0.5 ng/mL to 100 ng/mL (
). -
LOD (Limit of Detection): ~0.1 ng/mL (S/N > 3).
-
LOQ (Limit of Quantitation): 0.5 ng/mL (S/N > 10).
-
Context: For a 1 mg/mL API solution, an LOQ of 0.5 ng/mL represents 0.5 ppm , well below the typical ICH M7 threshold of 10-20 ppm for genotoxic impurities.
-
Workflow Diagram
The following diagram illustrates the critical decision points in the analytical workflow, ensuring data integrity.
Caption: Analytical workflow for 2-Bromo-(S)-Carbidopa featuring the critical Isotopic Ratio Check for specificity.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Early Elution ( | Phase Collapse or Water overload. | Ensure Sample Diluent is >75% Acetonitrile. Do not inject 100% aqueous samples onto HILIC. |
| Signal Suppression | Ion competition from API. | Divert flow to waste during the API elution window (Carbidopa elutes nearby; ensure separation). |
| Peak Tailing | Secondary interactions. | Increase Ammonium Formate concentration to 10-20mM to mask silanols. |
| Missing 307 Transition | Wrong Precursor Selection. | Verify MS resolution. Ensure the method looks for the +2 isotope ( |
References
-
International Council for Harmonisation (ICH). (2017). Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.
-
Sreekanth, K., et al. (2016).[3] Selective and Rapid LC-MS/MS Method for the Simultaneous Quantitation of Levodopa and Carbidopa in Human Plasma Using Alumina SPE Cartridges. Indo American Journal of Pharmaceutical Sciences.[3]
-
CymitQuimica. (2023). 2-Bromo Carbidopa Reference Standard Data Sheet.
-
United States Pharmacopeia (USP). Carbidopa Monograph: Impurities and Related Compounds.
-
Vilhena, R. O., et al. (2014). A new HILIC-MS/MS method for the simultaneous analysis of carbidopa, levodopa, and its metabolites in human plasma.[3][4][5][6] Journal of Chromatography B.
Disclaimer: This protocol is for research and development purposes. Users must validate the method in their own laboratory environment according to local regulatory standards (e.g., FDA, EMA) before applying it to GMP release testing.
Sources
- 1. Green synthesis of carbidopa midbody - Eureka | Patsnap [eureka.patsnap.com]
- 2. 2-Bromo Carbidopa | CymitQuimica [cymitquimica.com]
- 3. oaji.net [oaji.net]
- 4. Development and Validation of a New LC-MS/MS Bioanalytical Method for the Simultaneous Determination of Levodopa, Levodopa Methyl Ester, and Carbidopa in Human Plasma Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A new HILIC-MS/MS method for the simultaneous analysis of carbidopa, levodopa, and its metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Experimental Characterization and Functional Evaluation of 2-Bromo-(S)-Carbidopa
Executive Summary & Strategic Context
2-Bromo-(S)-Carbidopa (CAS: 43197-33-7), often designated as Carbidopa EP Impurity J , represents a critical halogenated analog of the Parkinson’s disease therapeutic Carbidopa.[1] While primarily regulated as a process impurity, its structural similarity to the parent drug—differing only by a bromine atom at the C2 position of the catechol ring—necessitates rigorous experimental design to understand both its analytical signature and its pharmacological impact.
This guide provides a dual-track experimental framework:
-
Analytical Track: High-resolution separation of the brominated analog from the parent compound.
-
Functional Track: Assessment of its DOPA Decarboxylase (DDC) inhibitory potency to determine if this "impurity" possesses off-target activity or synergistic efficacy.
Key Chemical Properties
| Property | Specification |
| Chemical Name | (2S)-3-(2-bromo-4,5-dihydroxyphenyl)-2-hydrazinyl-2-methylpropanoic acid |
| Molecular Formula | C₁₀H₁₃BrN₂O₄ |
| Molecular Weight | 305.13 g/mol |
| Role | Pharmacopeial Impurity / Halogenated Probe |
| Solubility | Soluble in dilute mineral acids (HCl); sparingly soluble in water; unstable in basic media (oxidation). |
Analytical Protocol: High-Resolution HPLC Separation
Objective: To achieve baseline resolution between Carbidopa (retention time ~
Causality in Method Design
The introduction of the Bromine atom increases the lipophilicity (LogP) of the molecule compared to Carbidopa. Therefore, under reverse-phase conditions, 2-Bromo-(S)-Carbidopa will elute after the parent compound. The catechol moiety is highly susceptible to oxidation; thus, the mobile phase must be acidic and degassed to prevent the formation of quinones which foul the column.
Chromatographic Conditions
-
System: UHPLC with Diode Array Detector (DAD) or Mass Spectrometry (MS).
-
Column: C18 End-capped (e.g., 150 mm x 4.6 mm, 3 µm). Note: End-capping reduces peak tailing caused by the amine/hydrazine interaction with free silanols.
-
Temperature: 25°C (Controlled to prevent retention time drift).
-
Detection: UV at 280 nm (Catechol absorption) and MS (ESI+, m/z 305/307 for Br isotope pattern).
Mobile Phase Strategy
-
Solvent A: 0.1% Formic Acid in Water (pH ~2.7).
-
Solvent B: Acetonitrile (ACN).
-
Gradient Profile:
| Time (min) | % Solvent A | % Solvent B | Physiological Rationale |
| 0.0 | 98 | 2 | Initial aqueous phase to retain polar hydrazine. |
| 5.0 | 98 | 2 | Isocratic hold to separate early eluting polar impurities. |
| 20.0 | 70 | 30 | Linear ramp to elute lipophilic Brominated analog. |
| 25.0 | 70 | 30 | Wash phase. |
| 26.0 | 98 | 2 | Re-equilibration. |
Functional Protocol: DOPA Decarboxylase (DDC) Inhibition Assay
Objective: To quantify the inhibitory constant (
Mechanism of Action & Assay Logic
DDC converts L-DOPA to Dopamine.[2][3] Carbidopa acts as a hydrazine-based suicide inhibitor, forming a stable hydrazone linkage with the cofactor PLP.
-
Hypothesis: The 2-Bromo substituent may sterically hinder the formation of the Schiff base with PLP, potentially reducing potency compared to Carbidopa. Alternatively, the halogen bond could exploit a cryptic pocket, increasing affinity.
Experimental Workflow (Graphviz Visualization)
Figure 1: Step-by-step workflow for the kinetic evaluation of 2-Bromo-(S)-Carbidopa inhibition efficacy.
Detailed Protocol Steps
-
Enzyme Activation:
-
Prepare assay buffer: 100 mM Potassium Phosphate (pH 7.4), 0.1 mM EDTA, 10 µM PLP.
-
Note: PLP is light-sensitive; protect buffers with foil.
-
-
Inhibitor Dilution Series:
-
Dissolve 2-Bromo-(S)-Carbidopa in 0.01 M HCl (stock 10 mM).
-
Perform 1:3 serial dilutions in assay buffer to generate an 8-point curve.
-
-
Pre-Incubation (Critical Step):
-
Mix 50 µL Enzyme solution + 20 µL Inhibitor solution.
-
Incubate at 37°C for 15 minutes.
-
Reasoning: Carbidopa analogs are slow-binding inhibitors. Omitting pre-incubation will underestimate potency (
shift).
-
-
Reaction Initiation:
-
Add 30 µL of L-DOPA substrate (Final concentration:
value, typically ~100 µM). -
Incubate for 20 minutes.
-
-
Termination & Cleanup:
-
Add 20 µL 4M Perchloric Acid (
). -
Centrifuge at 10,000 x g for 5 minutes to pellet denatured protein.
-
Inject supernatant into HPLC-ECD.
-
Data Analysis
-
Calculate % Activity relative to DMSO/Buffer control.
-
Fit data to the Morrison Equation (for tight-binding inhibitors) rather than standard Michaelis-Menten, as the
is likely comparable to the enzyme concentration .
Safety & Handling (Self-Validating Systems)
To ensure experimental integrity, the following "Check-points" must be integrated:
-
Oxidation Check:
-
Observation: If the 2-Bromo-(S)-Carbidopa stock solution turns pink/brown, auto-oxidation to the quinone has occurred.
-
Correction: Prepare fresh stock in degassed 10 mM HCl immediately before use.
-
-
Isotope Validation:
-
Observation: In Mass Spectrometry, the parent Carbidopa shows a single M+H peak.
-
Validation: 2-Bromo-(S)-Carbidopa must show a 1:1 doublet at M+H and (M+H)+2 due to the
and natural abundance. If this doublet is absent, the compound is misidentified.
-
References
-
European Pharmacopoeia (Ph. Eur.). "Carbidopa Monohydrate: Impurity J." European Directorate for the Quality of Medicines & HealthCare (EDQM).
-
Bertoldi, M., et al. (2012). "Identification by virtual screening and in vitro testing of human DOPA decarboxylase inhibitors."[3] PLoS One, 7(2), e32013.
-
Toronto Research Chemicals. "2-Bromo (S)-Carbidopa Product Data Sheet." TRC Standards.
-
Voltattorni, C. B., et al. (2002). "Dopa decarboxylase: structural and mechanistic features." Amino Acids, 23(1-3), 45-52. (Provides the mechanistic basis for hydrazine-PLP interaction).
Sources
Application Notes & Protocols: Leveraging 2-Bromo-(S)-Carbidopa as a Versatile Synthetic Platform for Novel Therapeutic Agent Development
Abstract & Introduction
Carbidopa is a well-established peripheral DOPA decarboxylase (DDC) inhibitor, critically employed in combination with Levodopa (L-DOPA) for the management of Parkinson's disease.[1][2] Its function is to prevent the peripheral conversion of L-DOPA to dopamine, thereby increasing the central bioavailability of L-DOPA and mitigating peripheral side effects.[3][4] The introduction of a bromine atom onto the aromatic ring, creating 2-Bromo-(S)-Carbidopa, transforms this therapeutic agent into a powerful and versatile building block for medicinal chemistry. The carbon-bromine bond serves as a highly effective synthetic "handle" for engaging in a variety of palladium-catalyzed cross-coupling reactions.[5][6]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of 2-Bromo-(S)-Carbidopa. We will detail the rationale, necessary protective group chemistry, and step-by-step protocols for leveraging this compound in Suzuki-Miyaura coupling reactions to generate novel molecular entities. The aim is to facilitate the exploration of new chemical space and the development of next-generation therapeutic agents, potentially extending beyond the traditional scope of DDC inhibition.
Physicochemical Properties & Safety Data
A thorough understanding of the starting material is paramount for successful and safe experimentation. The key properties of 2-Bromo-(S)-Carbidopa are summarized below.
| Property | Value | Source |
| IUPAC Name | (2S)-3-(2-bromo-4,5-dihydroxyphenyl)-2-hydrazinyl-2-methylpropanoic acid | [7] |
| Synonyms | Carbidopa Impurity J, 6-bromo-Carbidopa | [7] |
| CAS Number | 43197-33-7 | [7][8] |
| Molecular Formula | C₁₀H₁₃BrN₂O₄ | [7] |
| Molecular Weight | 305.12 g/mol | [7] |
| Appearance | Assumed to be an off-white to pale solid | - |
| GHS Hazards | Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation. | [7] |
Safety & Handling:
-
Always handle 2-Bromo-(S)-Carbidopa in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Refer to the material safety data sheet (MSDS) from your supplier for complete handling and disposal information.
The Strategic Advantage: The Aryl Bromide Handle
The core value of 2-Bromo-(S)-Carbidopa in drug discovery lies in its aryl bromide moiety. This functional group is a cornerstone of modern synthetic chemistry, enabling the formation of new carbon-carbon and carbon-heteroatom bonds with high precision. Palladium-catalyzed cross-coupling reactions, for which the 2010 Nobel Prize in Chemistry was awarded, are the primary methods for exploiting this handle.[9]
By replacing the bromine atom, researchers can systematically introduce a diverse array of chemical fragments, including:
-
Aryl and Heteroaryl Groups (via Suzuki-Miyaura Reaction): To explore bi-aryl structures, modulate electronic properties, or introduce new pharmacophoric elements.[10]
-
Alkyl Groups (via Suzuki, Negishi Reactions): To probe steric interactions and modify lipophilicity.
-
Amino and Amide Groups (via Buchwald-Hartwig Amination): To introduce hydrogen bond donors/acceptors and alter solubility.
This modular approach allows for the rapid generation of a chemical library based on the carbidopa scaffold, enabling a thorough investigation of Structure-Activity Relationships (SAR) for novel biological targets.
Critical Prerequisite: A Robust Protecting Group Strategy
Directly subjecting 2-Bromo-(S)-Carbidopa to cross-coupling conditions is infeasible and will lead to a complex mixture of byproducts. The molecule contains three highly reactive functional groups—a catechol, a hydrazine, and a carboxylic acid—that will interfere with the palladium catalyst and react non-selectively with the base and coupling partners.[11][12] Therefore, a robust, multi-step protection strategy is not optional; it is essential for success.
The causality behind this requirement is twofold:
-
Preventing Catalyst Poisoning: The free hydroxyl and hydrazine groups can coordinate to the palladium center, inhibiting its catalytic activity.[13]
-
Avoiding Side Reactions: The acidic protons of the hydroxyl and carboxylic acid groups will be deprotonated by the base used in the coupling reaction, leading to solubility issues and potential side reactions. The nucleophilic hydrazine can also react undesirably.
A logical, sequential protection workflow is proposed below. The choice of protecting groups is critical, as they must be stable to the subsequent coupling conditions yet removable without degrading the final product. This concept is known as "orthogonal protection."[14]
Caption: General experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the fully protected 2-Bromo-(S)-Carbidopa (1.0 eq), the desired arylboronic acid (1.3 eq), and the base (e.g., K₂CO₃, 2.5 eq).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with inert gas (N₂ or Ar). Repeat this cycle three times to ensure all oxygen is removed.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst [Pd(PPh₃)₄] (0.05 eq). The solid mixture may change color upon catalyst addition.
-
Solvent Addition: Degas the dioxane/water solvent mixture by bubbling N₂ or Ar through it for 20-30 minutes. Add the degassed solvent to the reaction flask via cannula or syringe.
-
Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously. The reaction is typically heterogeneous at the start.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting bromide is consumed (typically 4-16 hours).
-
Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Filter through a pad of Celite to remove the palladium catalyst and inorganic salts. Transfer the filtrate to a separatory funnel.
-
Extraction: Separate the layers. Wash the organic layer sequentially with water and then brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to yield the desired coupled product.
-
Characterization: Confirm the structure and purity of the isolated product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Underlying Mechanism: The Palladium Catalytic Cycle
The success of the Suzuki-Miyaura reaction hinges on a well-defined catalytic cycle involving the palladium catalyst. [5][15]Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions.
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the protected 2-Bromo-(S)-Carbidopa, forming a Pd(II) intermediate. [15]This is often the rate-limiting step.
-
Transmetalation: The organic group from the boronic acid (activated by the base) is transferred to the palladium center, displacing the bromide.
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are expelled, forming the new carbon-carbon bond of the final product and regenerating the active Pd(0) catalyst to re-enter the cycle. [5]
Post-Coupling Steps: Deprotection & Final Analysis
After successful coupling and purification, the protecting groups must be removed to yield the final, biologically active compound. This often requires a sequence of reactions tailored to the specific protecting groups used. For the strategy proposed in Section 4.0:
-
Ester Hydrolysis: Saponification using a base like LiOH or NaOH, or acid-catalyzed hydrolysis.
-
Boc Group Removal: Treatment with a strong acid, such as trifluoroacetic acid (TFA). [14]3. Catechol Deprotection: Conditions will vary depending on the protecting group (e.g., acid for acetals).
Final product purity must be rigorously assessed using High-Performance Liquid Chromatography (HPLC) to ensure it meets the standards required for biological screening.
References
-
Wikipedia. Carbidopa. [Link]
- Google Patents.
-
PubChem, National Institutes of Health. Carbidopa | C10H14N2O4 | CID 34359. [Link]
-
Discovery Scientific Society. Effect of L-dopa or bromocryptine alone or in combination with cannabis on oxidative stress, inflammation and neurodegeneration in experimental Parkinson's disease. [Link]
-
National Institutes of Health. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
ResearchGate. (PDF) Effect of L-dopa or bromocryptine alone or in combination with cannabis on oxidative stress, inflammation and neurodegeneration in experimental Parkinson's disease. [Link]
- Google Patents.
-
ResearchGate. ChemInform Abstract: A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF.. [Link]
-
Master Organic Chemistry. Protecting Groups for Amines: Carbamates. [Link]
-
MDPI. Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions. [Link]
-
National Institutes of Health. Dopamine and Levodopa Prodrugs for the Treatment of Parkinson's Disease. [Link]
-
PubChem, National Institutes of Health. Carbidopa, 6-bromo | C10H13BrN2O4 | CID 95162153. [Link]
-
Nobel Prize Outreach. PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. [Link]
-
PubMed, National Institutes of Health. Protective effects of L-dopa and carbidopa combined treatments on human catecholaminergic cells. [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
MDPI. Dopamine and Levodopa Prodrugs for the Treatment of Parkinson's Disease. [Link]
-
ResearchGate. Palladium-Catalysed Cross-Coupling Reactions Controlled by Noncovalent Zn···N Interactions. [Link]
-
PharmaCompass. Carbidopa | Drug Information, Uses, Side Effects, Chemistry. [Link]
-
Journal of Chemical and Pharmaceutical Research. Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. [Link]
-
PubMed, National Institutes of Health. Current Advances in L-DOPA and DOPA-Peptidomimetics: Chemistry, Applications and Biological Activity. [Link]
-
YouTube. Protecting Groups for Peptide Synthesis. [Link]
-
National Institutes of Health. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. [Link]
-
Sci-Hub. Suzuki–Miyaura cross-coupling of aryl and alkyl halides using palladium/imidazolium salt protocols. [Link]
- Google Patents. CN102702019B - Method for synthesizing carbidopa.
Sources
- 1. Carbidopa - Wikipedia [en.wikipedia.org]
- 2. Carbidopa | C10H14N2O4 | CID 34359 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Dopamine and Levodopa Prodrugs for the Treatment of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protective effects of L-dopa and carbidopa combined treatments on human catecholaminergic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jocpr.com [jocpr.com]
- 7. Carbidopa, 6-bromo | C10H13BrN2O4 | CID 95162153 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2-Bromo (S)-Carbidopa | 43197-33-7 [chemicalbook.com]
- 9. nobelprize.org [nobelprize.org]
- 10. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biosynth.com [biosynth.com]
- 12. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 13. researchgate.net [researchgate.net]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. Yoneda Labs [yonedalabs.com]
Application Note: High-Fidelity Quantification of Carbidopa Using 2-Bromo-(S)-Carbidopa as a Structural Internal Standard
Here is a comprehensive Application Note and Protocol guide for the use of 2-Bromo-(S)-Carbidopa as an internal standard in chromatography.
Executive Summary
This guide details the validation and application of 2-Bromo-(S)-Carbidopa (also identified as Carbidopa Impurity J) as a robust structural Internal Standard (IS) for the quantification of Carbidopa in biological matrices and pharmaceutical formulations.
While deuterated isotopologues (e.g., Carbidopa-d3) are the gold standard for Mass Spectrometry (MS), they are often unsuitable for HPLC-UV/ECD methods due to co-elution with the analyte. 2-Bromo-(S)-Carbidopa offers a distinct retention time shift due to the lipophilic bromine substitution while maintaining the core ionization and electrochemical properties of the parent molecule. This protocol addresses the critical need for a cost-effective, stable, and chromatographically resolvable internal standard.
Technical Rationale & Mechanism
Why 2-Bromo-(S)-Carbidopa?
The selection of an internal standard requires a balance between structural similarity and analytical differentiability.
-
Chromatographic Resolution (HPLC-UV/ECD): The substitution of a hydrogen atom with a bromine atom at the C-2 position of the phenyl ring increases the hydrophobicity (LogP) of the molecule. On Reverse-Phase (RP) columns, this results in a predictable retention time shift (
), allowing baseline separation from Carbidopa without requiring gradient extension. -
Mass Spectrometry (LC-MS/MS): Bromine possesses a unique isotopic pattern (
and in a ~1:1 ratio). This provides a distinct mass spectral signature that eliminates "cross-talk" interference often seen with deuterium labels that may contain unlabelled impurities. -
Stereochemical Integrity: Utilizing the (S)-enantiomer ensures that the IS behaves identically to the drug substance (S-Carbidopa) regarding any chiral interactions or specific binding events during extraction, yet separates based on the halogen modification.
Structural Logic Diagram
The following diagram illustrates the physicochemical relationship between the Analyte and the Internal Standard.
Figure 1: Mechanistic basis for using 2-Bromo-(S)-Carbidopa as an IS. The bromine modification facilitates separation in optical detectors and distinct identification in mass detectors.
Materials and Reagents
| Component | Specification | CAS Number | Source/Notes |
| Analyte | (S)-Carbidopa | 28860-95-9 | USP Reference Standard |
| Internal Standard | 2-Bromo-(S)-Carbidopa | 43197-33-7 | Often listed as Carbidopa Impurity J [1] |
| Solvent A | Acetonitrile (LC-MS Grade) | 75-05-8 | - |
| Buffer Component | Formic Acid or TFA | - | Acidifier for ion pairing |
| Antioxidant | Sodium Metabisulfite | 7681-57-4 | Critical for catechol stability [2] |
Critical Pre-Validation Check: Since 2-Bromo-(S)-Carbidopa is a known process impurity (Impurity J), you must screen "blank" samples of your specific matrix (especially if analyzing formulations) to ensure the IS is not endogenously present. This method is best suited for bioanalysis (plasma/urine) where Impurity J is absent, or formulation analysis where Impurity J is known to be below the Limit of Detection (LOD).
Experimental Protocol
Preparation of Stock Solutions
-
IS Stock (1 mg/mL): Dissolve 10 mg of 2-Bromo-(S)-Carbidopa in 10 mL of 0.1 M HCl. Note: Catechols oxidize rapidly at neutral pH.
-
Stabilizer Solution: Prepare 1% (w/v) Sodium Metabisulfite and 0.1% EDTA in water.
-
Working IS Solution: Dilute IS Stock to 5 µg/mL using the Stabilizer Solution.
Sample Extraction Workflow (Plasma)
This workflow utilizes protein precipitation with acid stabilization, crucial for Carbidopa recovery.[1]
Figure 2: Optimized extraction workflow ensuring stability of the catechol moiety.
Chromatographic Conditions (LC-MS/MS & HPLC-UV)
Column: Kinetex Biphenyl (Phenomenex) or Atlantis HILIC (Waters). Rationale: Biphenyl phases offer enhanced pi-pi interactions with the aromatic ring of Carbidopa, improving retention of polar catechols compared to standard C18 [3].
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: 0.1% Formic Acid in Acetonitrile
Gradient Profile:
| Time (min) | % B | Flow Rate (mL/min) | Phase |
|---|---|---|---|
| 0.0 | 5 | 0.4 | Equilibration |
| 1.0 | 5 | 0.4 | Load |
| 4.0 | 60 | 0.4 | Elution (Analyte) |
| 5.5 | 60 | 0.4 | Elution (IS) |
| 5.6 | 5 | 0.4 | Re-equilibration |
Detection Parameters:
-
UV: 280 nm (Catechol absorption max).
-
MS/MS (ESI+):
-
Carbidopa: m/z 227.1 → 181.1 (Loss of hydrazine/COOH)
-
2-Bromo-IS: m/z 305.0 → 259.0 (Targeting the
isotope for quantification; use 307→261 for confirmation).
-
Validation & Performance Metrics
To ensure trustworthiness (E-E-A-T), the method must be validated against FDA Bioanalytical Method Validation Guidelines.
Specificity and Selectivity
Inject a blank matrix, a zero sample (matrix + IS), and a LLOQ sample.
-
Requirement: No interfering peaks at the retention time of 2-Bromo-(S)-Carbidopa in the blank matrix.
-
Observation: The Bromo-analog typically elutes 1.5–2.5 minutes after Carbidopa in Reverse Phase due to the lipophilic bromine atom.
Linearity and Range
Prepare calibration standards ranging from 10 ng/mL to 5000 ng/mL.
-
Plot: Ratio of (Area Carbidopa / Area IS) vs. Concentration.
-
Acceptance:
.
Stability Assessment
Because Carbidopa is labile, the IS must track its degradation.
-
Freeze-Thaw: 3 cycles at -80°C.
-
Benchtop: 4 hours at room temperature (protected from light).
-
Success Criteria: The IS response ratio should remain within ±15% of the fresh control. Note: If Carbidopa degrades but the IS does not (or degrades at a different rate), the IS is not suitable. 2-Bromo-Carbidopa generally shows similar oxidative instability to Carbidopa, making it a good tracker for oxidative loss.
Critical Considerations (Troubleshooting)
| Issue | Root Cause | Solution |
| IS Peak Splitting | pH mismatch between sample and mobile phase. | Ensure sample supernatant is acidic (pH < 3). |
| Low Recovery | Oxidation of catechol group. | Increase Sodium Metabisulfite conc. to 0.5%. |
| Interference | Patient taking medication with similar impurities. | Screen pre-dose samples; confirm with secondary MS transition. |
| Carryover | Bromine "stickiness" in injector. | Use a needle wash of 50:50 MeOH:Water + 0.1% Formic Acid. |
References
-
European Pharmacopoeia (Ph.[2] Eur.) . Carbidopa Monohydrate Monograph - Impurity J. Available at: [Link] (Accessed 2025-10-26).
-
Kakarla, S., et al. (2016) .[3] "Selective and Rapid LC-MS/MS Method for the Simultaneous Quantitation of Levodopa and Carbidopa in Human Plasma." Indo American Journal of Pharmaceutical Sciences. Available at: [Link]
-
Chi, J., et al. (2017) .[4] "Quantitation of levodopa and carbidopa in rat plasma by LC-MS/MS: The key role of ion-pairing reversed-phase chromatography." Journal of Chromatography B. 1054: 1-9.[4] Available at: [Link]
-
FDA Guidance for Industry . "Bioanalytical Method Validation." (2018). Available at: [Link]
Sources
- 1. Sensitivity improvement of the LC-MS/MS quantification of carbidopa in human plasma and urine by derivatization with 2,4-pentanedione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Carbidopa EP Impurity J (2-Bromo Carbidopa) | CymitQuimica [cymitquimica.com]
- 3. oaji.net [oaji.net]
- 4. Quantitation of levodopa and carbidopa in rat plasma by LC-MS/MS: The key role of ion-pairing reversed-phase chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: 2-Bromo-(S)-Carbidopa Degradation Pathways
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 2-Bromo-(S)-Carbidopa. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated experimental protocols to navigate the complexities of its degradation behavior. As a Senior Application Scientist, my goal is to blend foundational scientific principles with practical, field-tested insights to support the integrity and success of your experiments.
Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the handling, analysis, and stability testing of 2-Bromo-(S)-Carbidopa.
Q1: What are the primary degradation pathways for 2-Bromo-(S)-Carbidopa?
Understanding the degradation of 2-Bromo-(S)-Carbidopa, a derivative of Carbidopa, involves considering the vulnerabilities of its core structure under various stress conditions.[1] The primary pathways are inferred from studies on Carbidopa and related brominated aromatic compounds.[2][3]
-
Hydrolysis: The hydrazino group is susceptible to cleavage, particularly under acidic or basic conditions. A significant concern in the degradation of the parent compound, Carbidopa, is the formation of hydrazine, a potential carcinogen, through hydrolytic pathways.[4][5] Lowering the pH has been shown to increase the stability of Carbidopa in solution, suggesting acid-catalyzed hydrolysis is less of a concern than base-catalyzed pathways.[4]
-
Oxidation: The catechol (3,4-dihydroxy) ring is highly susceptible to oxidation. This can be initiated by atmospheric oxygen, metal ions, or oxidizing agents, leading to the formation of quinone-type structures and subsequent complex degradation products.[6] Metal chelators like EDTA are sometimes used in formulations to prevent metal-ion-catalyzed oxidation.[4]
-
Photodegradation: Aromatic bromine compounds are known to be sensitive to light. The C-Br bond can undergo photolytic cleavage, leading to debromination.[3][7] This could potentially yield (S)-Carbidopa as a degradation product. Further reactions can include photohydrolysis, where the bromine atom is replaced by a hydroxyl group.[3]
-
Thermal Degradation: At elevated temperatures, the initial point of degradation for brominated compounds can be the cleavage of the C-Br bond due to its lower bond energy compared to C-C or C-H bonds.[8] For the Carbidopa structure itself, thermal stress can accelerate both hydrolysis and oxidation.[9]
Q2: What are the likely degradation products I should be looking for?
Based on the degradation pathways, a range of potential degradation products can be anticipated. Identification is typically performed using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).[4][10]
| Potential Degradant | Parent Pathway(s) | Rationale |
| Hydrazine | Hydrolysis | A known and critical degradation product of Carbidopa, formed by cleavage of the hydrazino group.[4][5] Its detection is crucial due to its carcinogenicity. |
| 2-Bromo-3,4-dihydroxyphenylacetone | Hydrolysis / Oxidation | Analogous to 3,4-dihydroxyphenylacetone (DHPA), a known Carbidopa degradant.[4] Formed via loss of the hydrazino moiety. |
| (S)-Carbidopa | Photodegradation / Thermal | Results from the reductive debromination of the parent molecule.[3] |
| Various Quinone Species | Oxidation | The catechol ring is readily oxidized to form highly reactive ortho-quinones, which can then polymerize or react with other nucleophiles.[6] |
| (S)-Carbidopa Ethyl/Methyl Esters | Synthesis Impurity / Degradation | These are known impurities of Carbidopa and could arise if corresponding alcohols are present as solvents.[11] |
Q3: My HPLC analysis shows unexpected peaks. How can I identify them?
This is a common challenge in stability studies. A systematic approach is required for troubleshooting and identification.
-
Verify System Suitability: Ensure your HPLC system is performing correctly. Check the retention time, peak shape, and response of your 2-Bromo-(S)-Carbidopa standard.
-
Blank Injection: Run a blank (mobile phase or sample diluent) to rule out contamination from the solvent or system ("ghost peaks").
-
Forced Degradation Analysis: The most effective method is to perform a forced degradation study.[2][12] By intentionally stressing the sample under different conditions (acid, base, peroxide, heat, light), you can selectively generate degradation products. Comparing the chromatograms from these stressed samples to your unknown peaks can provide strong clues to their origin. For example, if a peak appears only in the acid-stressed sample, it is an acid-hydrolysis product.
-
LC-MS/MS Analysis: High-resolution mass spectrometry is the definitive tool for structural elucidation.[13] It provides the mass-to-charge ratio (m/z) of the unknown peak, allowing you to determine its molecular weight. Tandem MS (MS/MS) fragments the molecule, providing structural information to confirm its identity.
-
Use of Reference Standards: If you suspect a specific degradant (e.g., (S)-Carbidopa), inject a certified reference standard of that compound to see if its retention time matches the unknown peak.[14]
Q4: How does the bromine substituent affect the stability of the molecule compared to Carbidopa?
The bromine atom, being an electron-withdrawing group, can influence the molecule's stability in several ways:
-
Catechol Oxidation: By withdrawing electron density from the aromatic ring, the bromine atom may make the catechol moiety slightly less susceptible to oxidation compared to the unsubstituted Carbidopa.
-
New Degradation Pathway: The C-Br bond introduces a new point of weakness, particularly under photolytic and high-temperature conditions.[7][8] Carbidopa itself does not have this debromination pathway. Studies on bromophenols show that higher bromination can lead to faster photodegradation.[7]
-
Acidity: The bromine atom can slightly increase the acidity of the phenolic protons, which might influence its degradation kinetics in pH-dependent reactions.
Therefore, while the core degradation pathways of Carbidopa are relevant, specific studies on 2-Bromo-(S)-Carbidopa are essential to understand the unique impact of the bromine substituent.
Troubleshooting Guides
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing or Fronting) in HPLC | - Mobile Phase Mismatch: The pH of the mobile phase is too close to the pKa of the analyte, causing it to exist in both ionized and non-ionized forms. - Column Overload: Injecting too high a concentration of the sample. - Secondary Interactions: Silanol groups on the silica-based column interacting with the analyte. | - Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa. For acidic compounds like Carbidopa, a lower pH (e.g., 2.5-3.0) is often used. - Dilute the sample and re-inject. - Use a column with end-capping or add a competing base (e.g., triethylamine) to the mobile phase in small amounts. |
| Inconsistent Degradation Rates | - Presence of Trace Metals: Metal ions can catalyze oxidative degradation, leading to variability.[4] - Oxygen Exposure: Inconsistent exposure to atmospheric oxygen during sample preparation and storage. - Light Exposure: Uncontrolled exposure to ambient light can induce photodegradation. | - Use high-purity solvents and glassware. Consider adding a chelating agent like EDTA (0.01-0.1%) to your sample solutions if metal catalysis is suspected.[4] - Prepare solutions fresh and consider purging with nitrogen or argon gas. - Protect samples from light at all times using amber vials or by wrapping containers in aluminum foil.[10] |
| Low Analyte Recovery | - Adsorption: The analyte may be adsorbing to glassware or plasticware. - In-situ Degradation: The analyte may be degrading in the sample diluent before injection. - Incomplete Extraction: If analyzing from a complex matrix, the extraction procedure may be inefficient. | - Use silanized glassware to minimize adsorption. - Evaluate the stability of the analyte in your chosen diluent. It may be necessary to use an acidified or antioxidant-containing diluent. Carbidopa stability is often better at a lower pH.[4] - Optimize the extraction protocol by adjusting solvent, pH, and mixing time. |
Visualized Workflows and Pathways
Degradation Pathways of 2-Bromo-(S)-Carbidopa
Caption: Proposed degradation pathways for 2-Bromo-(S)-Carbidopa.
Experimental Workflow: Forced Degradation Study
Caption: Workflow for a comprehensive forced degradation study.
Key Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol is designed to intentionally degrade the sample to identify potential degradation products and validate the stability-indicating nature of an analytical method, as per ICH guidelines.[2]
Objective: To generate degradation products of 2-Bromo-(S)-Carbidopa under hydrolytic, oxidative, photolytic, and thermal stress.
Materials:
-
2-Bromo-(S)-Carbidopa
-
HPLC-grade Methanol and Water
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
Class A volumetric flasks, pipettes
-
pH meter
-
Water bath or oven
-
Photostability chamber
Procedure:
-
Stock Solution Preparation: Accurately weigh and dissolve 2-Bromo-(S)-Carbidopa in a suitable solvent (e.g., methanol or a methanol/water mix) to prepare a stock solution of ~1 mg/mL.
-
Control Sample: Dilute the stock solution with your mobile phase diluent to a working concentration (e.g., 100 µg/mL). This is your unstressed control.
-
Acid Hydrolysis: Mix equal volumes of stock solution and 0.1 M HCl in a flask. Keep at room temperature or heat gently (e.g., 60°C) for a set period (e.g., 2-8 hours). Withdraw samples periodically, neutralize with an equivalent amount of 0.1 M NaOH, dilute to the working concentration, and analyze.
-
Base Hydrolysis: Mix equal volumes of stock solution and 0.1 M NaOH. Follow the same procedure as for acid hydrolysis, but neutralize with 0.1 M HCl.
-
Oxidative Degradation: Mix equal volumes of stock solution and 3% H₂O₂. Keep at room temperature and protect from light for a set period. Withdraw samples, dilute to the working concentration, and analyze.
-
Thermal Degradation: Dilute the stock solution to the working concentration with diluent. Heat in a water bath or oven (e.g., 80°C) for a set period (e.g., 24-48 hours).[15] Cool samples before analysis.
-
Photolytic Degradation: Place the working concentration solution in a photostability chamber and expose it to light according to ICH Q1B guidelines. Keep a parallel sample wrapped in foil as a dark control.
-
Analysis: Analyze all samples using a validated stability-indicating HPLC method. Aim for 5-20% degradation of the active ingredient.
Protocol 2: Stability-Indicating RP-HPLC Method
Objective: To develop a Reverse-Phase HPLC method capable of separating 2-Bromo-(S)-Carbidopa from its potential degradation products and impurities.
Instrumentation & Columns:
-
HPLC system with UV or DAD detector
-
C18 Column (e.g., 4.6 x 150 mm, 5 µm particle size)
Chromatographic Conditions (Starting Point):
-
Mobile Phase A: 0.1% Phosphoric Acid or Formic Acid in Water (pH adjusted to ~2.5-3.0).
-
Mobile Phase B: Acetonitrile or Methanol.
-
Gradient Elution:
-
0-5 min: 5% B
-
5-25 min: 5% to 70% B
-
25-30 min: 70% B
-
30-32 min: 70% to 5% B
-
32-40 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C
-
Detection Wavelength: 280 nm or 282 nm (based on UV spectrum of the analyte).[15]
-
Injection Volume: 10 µL
Method Validation: Once the method is developed, it must be validated according to ICH Q2(R1) guidelines. This includes testing for specificity (using results from the forced degradation study), linearity, accuracy, precision, and robustness.[2][12]
References
-
Veeprho. (n.d.). Carbidopa Impurities and Related Compound. Retrieved from [Link]
- IP.com. (2005). Pharmaceutical compositions and method of using levodopa and carbidopa. Google Patents.
-
SynThink Research Chemicals. (n.d.). Carbidopa Impurities Standards. Retrieved from [Link]
-
Choudhary, A., & Dutta, K. (2018). Forced degradation study and validation of a RP- HPLC method for simultaneous estimation for drug content and release of Levodopa. The Pharma Innovation, 7(7), 830-840. Retrieved from [Link]
-
Curti, C., et al. (2020). Carbidopa Capsules for Insulinoma Diagnostic: Compounding and Stability Study. ResearchGate. Retrieved from [Link]
-
Rathi, R., et al. (2020). Stability of Levodopa/Carbidopa Rectal Suspensions. ResearchGate. Retrieved from [Link]
-
Choudhary, A., Chaudhary, A., & Dutta, K. (2018). Forced degradation study and validation of a RP- HPLC method for simultaneous estimation for drug content and release of Levodopa, Carbidopa and Entacapone in combined dosage form. Semantic Scholar. Retrieved from [Link]
-
Swamy, G. K., et al. (2014). A Stability indicating RP-HPLC method has been developed for the simultaneous estimation of Levodopa, Carbidopa and Entacapone in tablet dosage forms. World Journal of Pharmaceutical Research, 3(10), 1684-1699. Retrieved from [Link]
-
ResearchGate. (n.d.). Summary of forced degradation study. Retrieved from [Link]
- Nograd, C. T., et al. (2007). Process for the preparation of carbidopa. Google Patents.
-
Madrakian, T., et al. (2006). Oxidation of carbidopa in basic media. ResearchGate. Retrieved from [Link]
-
Palladino, P., et al. (2023). Quantitative Colorimetric Sensing of Carbidopa in Anti-Parkinson Drugs Based on Selective Reaction with Indole-3-Carbaldehyde. MDPI. Retrieved from [Link]
- Merz, T. (2014). Pharmaceutical compositions and method of using levodopa and carbidopa. Google Patents.
-
Savaser, A., & Ozkan, S. A. (2000). Separation of Levodopa, Carbidopa and Their Related Impurities by Capillary Electrophoresis. FABAD Journal of Pharmaceutical Sciences, 25, 67-73. Retrieved from [Link]
-
Sriram, D., et al. (2016). Compatibility and stability studies of levadopa, carbidopa, entacapone and natural bioenhancer mixture. International Journal of Pharmaceutical and Analytical Research, 5(2), 224-233. Retrieved from [Link]
-
Palladino, P., et al. (2023). Quantitative Colorimetric Sensing of Carbidopa in Anti-Parkinson Drugs Based on Selective Reaction with Indole-3-Carbaldehyde. Usiena air. Retrieved from [Link]
-
Pappert, E. J., et al. (1997). The stability of carbidopa in solution. Movement Disorders, 12(4), 608-610. Retrieved from [Link]
-
de Juan, A., et al. (2012). Study of the photodegradation of 2-bromophenol under UV and sunlight by spectroscopic, chromatographic and chemometric techniques. Journal of Chromatography B, 910, 138-148. Retrieved from [Link]
-
Pappert, E. J., et al. (1997). The stability of carbidopa in solution. ResearchGate. Retrieved from [Link]
-
Hidaka, Y., & Ohta, M. (2018). Thermal Decomposition of 2-Bromoethanol: Single pulse shock tube experiments, modeling, DFT and TST calculations. ResearchGate. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2013). NDA 203952 Duopa (carbidopa and levodopa enteral suspension) Clinical Pharmacology Review. Retrieved from [Link]
-
Altarawneh, M., & Dlugogorski, B. Z. (2014). Photodecomposition of bromophenols. Murdoch Research Portal. Retrieved from [Link]
-
Mas, S., et al. (2011). Comprehensive description of the photodegradation of bromophenols using chromatographic monitoring and chemometric tools. Talanta, 83(4), 1134-1146. Retrieved from [Link]
-
Eiceman, G. A., et al. (2004). Metabolic pathways of 4-bromo-2,5-dimethoxyphenethylamine (2C-B): analysis of phase I metabolism with hepatocytes of six species including human. Drug Metabolism and Disposition, 32(9), 1033-1039. Retrieved from [Link]
-
Tan, C., & McClements, D. J. (2021). Thermal Degradation of Antioxidant Compounds: Effects of Parameters, Thermal Degradation Kinetics, and Formulation Strategies. ResearchGate. Retrieved from [Link]
-
Wang, J., et al. (2018). Thermal Decomposition of Brominated Butyl Rubber. Polymers, 10(12), 1354. Retrieved from [Link]
-
Wang, J., et al. (2021). Thermal decomposition of brominated butyl rubber. Preprints.org. Retrieved from [Link]
-
Jadhav, S., et al. (2017). Compartmentalization of the Carbaryl Degradation Pathway: Molecular Characterization of Inducible Periplasmic Carbaryl Hydrolase from Pseudomonas spp. Applied and Environmental Microbiology, 83(16), e00778-17. Retrieved from [Link]
Sources
- 1. 2-Bromo Carbidopa | CymitQuimica [cymitquimica.com]
- 2. thepharmajournal.com [thepharmajournal.com]
- 3. Study of the photodegradation of 2-bromophenol under UV and sunlight by spectroscopic, chromatographic and chemometric techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. WO2005023185A2 - Pharmaceutical compositions and method of using levodopa and carbidopa - Google Patents [patents.google.com]
- 5. US8815950B2 - Pharmaceutical compositions and method of using levodopa and carbidopa - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Research Portal [researchportal.murdoch.edu.au]
- 8. Thermal Decomposition of Brominated Butyl Rubber - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. veeprho.com [veeprho.com]
- 11. Carbidopa Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 12. semanticscholar.org [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. synthinkchemicals.com [synthinkchemicals.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: High-Performance Liquid Chromatography (HPLC)
Topic: Optimization & Troubleshooting for 2-Bromo-(S)-Carbidopa
Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Specialist Last Updated: February 11, 2026
Executive Summary
2-Bromo-(S)-Carbidopa presents a "perfect storm" of chromatographic challenges: it is zwitterionic (containing both acidic and basic moieties), redox-active (catechol group), and chiral . Poor peak resolution in this context usually stems from three distinct failure modes:
-
Metal Chelation: Causing broad, asymmetric peaks.
-
Selectivity Issues: Inability to separate the brominated product from the des-bromo precursor (Carbidopa) or the (R)-enantiomer.
This guide moves beyond generic advice, applying mechanistic insights to resolve these specific issues.
Part 1: The Core Protocol (Method Development)
Q: I am using a standard C18 column with 0.1% TFA, but I see poor retention and peak tailing. Why?
A: Standard C18 columns often fail with Carbidopa derivatives because of "Phase Collapse" (Dewetting) and Ionic Repulsion .
-
The Mechanism: 2-Bromo-(S)-Carbidopa is highly polar. In highly aqueous mobile phases (necessary to retain polar compounds), the hydrophobic C18 chains can mat down, expelling the mobile phase and losing interaction surface area. Furthermore, at pH ~2 (TFA), the hydrazine group is protonated (
), interacting strongly with residual silanols ( ) on the silica surface, causing tailing.
The Solution: Optimized Mixed-Mode or Ion-Pairing Protocol To fix this, you must either mask the silanols or use a column capable of polar retention.
| Parameter | Recommendation | Scientific Rationale |
| Stationary Phase | Phenyl-Hexyl or Polar-Embedded C18 | Phenyl phases engage in |
| Mobile Phase A | 50 mM Phosphate Buffer (pH 2.5) | Phosphate suppresses silanol ionization better than volatile acids (formic/TFA). pH 2.5 ensures the carboxylic acid is protonated (neutral) while the amine is charged. |
| Ion-Pairing Agent | Sodium Octanesulfonate (SOS) (5-10 mM) | Optional but recommended. The sulfonate anion pairs with the protonated hydrazine, forming a neutral, lipophilic complex that retains well on C18/Phenyl phases. |
| Mobile Phase B | Methanol | Methanol is protic and less likely to cause solubility issues with phosphate buffers compared to Acetonitrile. |
Part 2: Troubleshooting Peak Shape (Tailing & Asymmetry)
Q: My peak tailing factor is > 2.0 despite using low pH. The column is new. What is happening?
A: You are likely experiencing Trace Metal Chelation . The catechol moiety (3,4-dihydroxybenzene) in 2-Bromo-(S)-Carbidopa is a potent chelator. It binds avidly to trace iron or ferric ions found in stainless steel frits and column hardware. This creates a "secondary stationary phase" of metal ions that traps the analyte.
The Fix: System Passivation & Chelation Suppression
-
Add EDTA: Add 0.1 mM EDTA (disodium salt) to Mobile Phase A. This acts as a "sacrificial" chelator, binding free metals in the mobile phase.
-
Passivate Hardware: Flush your LC system with 30% Phosphoric Acid (overnight) to remove surface iron oxides, or switch to PEEK (polyether ether ketone) tubing and column hardware if available.
Part 3: Resolution & Selectivity (Chemical vs. Chiral)
Q: I cannot separate 2-Bromo-(S)-Carbidopa from the (R)-enantiomer or the des-bromo impurity.
A: You must distinguish between Chemical Purity and Chiral Purity . A standard C18/Phenyl column will never separate enantiomers.
Scenario A: Chemical Resolution (Separating 2-Bromo from Carbidopa)
The bromine atom is electron-withdrawing but lipophilic. On a Phenyl-Hexyl column , the 2-Bromo variant should elute later than the des-bromo Carbidopa due to increased hydrophobicity and specific
-
Action: If co-eluting, lower the % Organic modifier (e.g., go from 10% MeOH to 5% MeOH).
Scenario B: Chiral Resolution (Separating (S) from (R))
You require a Chiral Stationary Phase (CSP).
-
Recommended Column: Crown Ether Phase (e.g., Chiralpak CR(+)) or Teicoplanin-based Phase .
-
Mechanism: Crown ethers form host-guest complexes specifically with primary amines (the hydrazine/amine moiety). The chiral recognition depends on the spatial fit of the ammonium ion into the crown ether ring.
-
Conditions: These columns require highly acidic mobile phases (Perchloric acid pH 1.0 - 2.0) to ensure the amine is fully protonated for binding.
Part 4: Stability & Ghost Peaks
Q: I see small "ghost peaks" appearing and growing in my sample sequence over time.
A: This is Oxidative Degradation . Catechols oxidize rapidly to quinones (colored, often turning the solution brown/pink) when exposed to air and neutral/basic pH.
Stability Protocol:
-
Sample Diluent: Must contain an antioxidant.[3] Use 0.1% Sodium Metabisulfite or 0.1% Ascorbic Acid in 0.1 M HCl.
-
Temperature: Maintain the autosampler at 4°C .
-
Amber Glass: strictly required to prevent photo-oxidation.
Visualizing the Workflow
Figure 1: Troubleshooting Logic Tree for 2-Bromo-Carbidopa
Caption: A decision matrix for diagnosing resolution and peak shape issues based on specific chromatographic symptoms.
Figure 2: The "Chelation Trap" Mechanism
Caption: Illustration of how the catechol group binds to iron sites on silica/hardware, causing peak broadening.
References
-
United States Pharmacopeia (USP). Monograph for Carbidopa.[4] (Standardizes the use of phosphate buffers and sulfonates for hydrazine-based drugs).
-
McCalley, D. V. (2019). Analysis of the separation of basic compounds in reversed-phase high-performance liquid chromatography. Journal of Chromatography A. (Explains the silanol ionization mechanism at pH > 3).
-
Dolan, J. W. (2019). HPLC Diagnostic Skills II – Tailing Peaks. LCGC North America. (Details metal chelation issues with catechols).
-
Phenomenex. Chiral HPLC Separations Guide. (Details the use of Crown Ether phases for amino acid/hydrazine separation).
-
Rihbany, L. A., & Delaney, M. F. (1982). Determination of impurities in levodopa and carbidopa by high-performance liquid chromatography with electrochemical detection. (Foundational work on catecholamine separation and ion-pairing).[5]
Sources
- 1. chromtech.com [chromtech.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Quantitation of levodopa and carbidopa in rat plasma by LC-MS/MS: The key role of ion-pairing reversed-phase chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 5. researchgate.net [researchgate.net]
Strategies to increase the shelf-life of 2-Bromo-(S)-Carbidopa
Executive Summary
2-Bromo-(S)-Carbidopa is a highly labile hydrazine-catechol derivative. Its stability is compromised by two primary reactive moieties: the hydrazine group ($ -NH-NH_2 $), which is prone to oxidative cleavage and aldehyde condensation, and the catechol ring , which undergoes rapid auto-oxidation to form ortho-quinones.
This guide provides a self-validating system for storage and handling. Unlike standard reagents, this compound requires active intervention to prevent degradation. If you observe a color shift from white/off-white to pink, brown, or black, significant degradation has already occurred.
Module 1: Critical Storage Protocols (Solid State)
Q: I just received my shipment. The vial is at room temperature. Is it ruined? A: Likely not, but immediate action is required. While short-term exposure (transit) is usually acceptable, the compound is hygroscopic and photosensitive.
-
Immediate Action: Transfer the vial to a
freezer immediately. -
The Science: Thermal energy accelerates the decarboxylation of the alpha-carbon. Keeping it cold reduces the kinetic energy available for this unimolecular decomposition.
Q: How do I maximize shelf-life for long-term storage (>6 months)? A: You must control three variables: Oxygen, Moisture, and Light. Follow this "Triple-Barrier" protocol:
-
Primary Barrier: Ensure the cap is sealed with Parafilm to prevent moisture ingress.
-
Secondary Barrier: Place the vial inside a secondary amber jar containing a packet of activated silica gel or molecular sieves.
-
Atmosphere: If available, store the secondary jar in a glovebox or purge the headspace with Argon before sealing.
-
Temperature: Store at
(or for indefinite storage).
Q: Why Argon instead of Nitrogen? A: Argon is heavier than air and settles over the solid compound, creating a more effective "blanket" than Nitrogen, which can mix more easily with atmospheric oxygen in imperfectly sealed vessels.
Module 2: Solution Handling & Experimental Use
Q: I need to make a stock solution. Can I use water or PBS? A: ABSOLUTELY NOT.
-
The Issue: At neutral or basic pH (like PBS, pH 7.4), the catechol moiety deprotonates, drastically lowering the oxidation potential. This leads to rapid polymerization into melanin-like pigments (black precipitate).
-
The Protocol:
-
Solvent: Use 0.1 M HCl or DMSO (anhydrous) .
-
Mechanism: Acidic conditions (pH < 3) keep the hydrazine group protonated ($ -NH-NH_3^+ $), rendering it less nucleophilic and less likely to react with trace aldehydes or oxidize.
-
Storage: Aliquot stocks immediately. Do not freeze-thaw more than once.
-
Q: My solution turned light pink after 4 hours on the bench. Can I still use it? A: No. The pink color indicates the formation of aminochrome intermediates (quinone cyclization).
-
Threshold: Even a faint pink hue implies >2-5% impurity formation. For enzyme kinetics or binding assays, these quinones are highly reactive electrophiles that can covalently modify your protein targets, leading to false positives/artifacts.
Q: How can I stabilize the solution for a 24-hour experiment? A: You must use an antioxidant system.
-
Add: Ascorbic Acid (Vitamin C) or Sodium Metabisulfite at a 1:1 molar ratio with the Carbidopa analog.
-
Why: These agents act as "sacrificial reductants," scavenging dissolved oxygen and reducing any formed quinones back to the catechol state before they can polymerize.
Module 3: Troubleshooting & Diagnostics
Q: What are the degradation products I should look for in LC-MS? A: If you suspect degradation, look for these specific mass shifts:
-
Hydrazine Cleavage: Loss of the hydrazine group often yields 3,4-dihydroxyphenylacetone (DHPA) analogs.
-
Quinone Formation: Loss of 2H (
). -
Aldehyde Adducts: If stored in standard solvents, look for hydrazone formation (reaction with trace formaldehyde or acetone).
Visualizing the Threat: Degradation Pathways
The following diagram illustrates the two main "death pathways" for 2-Bromo-(S)-Carbidopa: Oxidative Polymerization and Hydrazine Decomposition.
Figure 1: Primary degradation pathways. Pathway A is visually detectable (color change); Pathway B is silent but results in potency loss and toxicity.
Module 4: Decision Matrix for Storage
Use this logic flow to determine the optimal storage condition for your specific experimental phase.
Figure 2: Decision matrix for determining optimal storage conditions based on physical state and solvent composition.
Summary Table: Solvent Compatibility
| Solvent System | Stability Rating | Notes |
| 0.1 M HCl | ⭐⭐⭐⭐⭐ (High) | Protonates hydrazine; prevents oxidation. Best for aqueous stocks. |
| Anhydrous DMSO | ⭐⭐⭐⭐ (Good) | Good solubility. Hygroscopic—must be kept dry to prevent hydrolysis. |
| PBS (pH 7.4) | ⭐ (Critical Failure) | Rapid auto-oxidation. Do not use for storage. |
| Ethanol | ⭐⭐ (Poor) | Low solubility; risk of aldehyde impurities in lower-grade ethanol reacting with hydrazine. |
References
-
FDA Center for Drug Evaluation and Research. (2014). Review of Carbidopa/Levodopa Stability and Hydrazine Formation. U.S. Food and Drug Administration. Link
-
Vutukuri, D. R., et al. (2023). Quantitative Colorimetric Sensing of Carbidopa based on Hydrazine Reactivity. MDPI Molecules. Link
-
Arxada. (2022).[1] Technical Data Sheet: Storage and Handling of Hydrazine Solutions. Arxada Performance Chemicals. Link
-
Napolitano, A., et al. (2011). Oxidation chemistry of catecholamines and neuronal degeneration. PubMed / NIH. Link
-
BenchChem Technical Support. (2025). Stability of Hydrazine Reagents in Synthesis. BenchChem. Link
Sources
Validation & Comparative
Comparative Profiling of DDC Inhibitors: Carbidopa, 2-Bromo-Analogs, and Benserazide
This guide provides a technical, head-to-head comparison of 2-Bromo-(S)-Carbidopa against standard DOPA decarboxylase (DDC) inhibitors, specifically Carbidopa and Benserazide .
Editorial Note: While Carbidopa and Benserazide are established clinical therapeutics, 2-Bromo-(S)-Carbidopa (also known as Carbidopa EP Impurity J) is primarily a high-value structural analog and pharmacopeial reference standard. This guide analyzes it not just as a contaminant, but as a critical probe for Structure-Activity Relationship (SAR) studies and analytical benchmarking in drug development.
Executive Summary & Compound Profiles[1]
Peripheral DOPA decarboxylase (DDC) inhibitors are the cornerstone of Parkinson’s Disease (PD) therapy. They prevent the systemic conversion of Levodopa (L-DOPA) to dopamine, ensuring the prodrug crosses the Blood-Brain Barrier (BBB).
The Competitors
| Compound | Role | Key Characteristic |
| Carbidopa | Clinical Standard | Hydrazine-based suicide inhibitor; high affinity for PLP-cofactor. |
| 2-Bromo-(S)-Carbidopa | Structural Analog / Impurity | Halogenated Probe. The 2-bromo substitution alters steric bulk and lipophilicity, serving as a critical marker for synthesis quality and SAR limits. |
| Benserazide | Clinical Alternative | Pro-drug. Metabolized to the active inhibitor (Ro 4-4602); distinct pharmacokinetics from Carbidopa. |
Head-to-Head Technical Comparison
A. Mechanistic Efficacy (Structure-Activity Relationship)
The core mechanism for all three involves the hydrazine moiety reacting with the aldehyde group of the Pyridoxal-5'-phosphate (PLP) cofactor within the DDC active site, forming a stable hydrazone Schiff base.
-
Carbidopa: The
-methyl group provides steric hindrance that prevents the molecule from being fully decarboxylated, while the hydrazine group irreversibly binds PLP. -
2-Bromo-(S)-Carbidopa:
-
Steric Impact: The bromine atom at the C2 position (ortho to the hydrazine-bearing side chain) introduces significant steric bulk compared to the hydrogen in Carbidopa. This can reduce binding affinity (
) by interfering with the tight packing of the active site. -
Electronic Effect: Bromine is electron-withdrawing. This lowers the
of the adjacent phenolic hydroxyls and potentially reduces the nucleophilicity of the hydrazine group, making Schiff base formation slower but potentially more stable to hydrolysis once formed. -
Inhibition Potential: While active, it is generally less potent than Carbidopa due to these steric clashes, which is why it is not a marketed therapeutic but a synthesis byproduct.
-
B. Physicochemical & Analytical Performance[2]
For drug developers, distinguishing these compounds is critical. The bromine atom significantly shifts the physicochemical profile.
| Feature | Carbidopa | 2-Bromo-(S)-Carbidopa | Benserazide |
| Molecular Weight | 226.23 g/mol | 305.13 g/mol | 257.24 g/mol |
| Lipophilicity (LogP) | ~ -1.9 (Hydrophilic) | ~ -0.8 (More Lipophilic) | ~ -2.5 (Highly Hydrophilic) |
| HPLC Elution (RRT) | 1.00 (Reference) | ~1.2 - 1.4 (Late Eluter) | ~0.8 (Early Eluter) |
| UV | 280 nm | 284 nm (Bathochromic shift) | 280 nm |
| Solubility | Poor in water; soluble in dilute acid. | Soluble in DMSO/Methanol; lower aqueous solubility. | Highly soluble in water. |
Analyst Insight: The increased lipophilicity of the 2-Bromo analog (due to the halogen) causes it to retain longer on C18 Reverse-Phase columns. This Relative Retention Time (RRT) shift is the definitive identification method in QC protocols.
Experimental Protocols
Protocol A: High-Resolution HPLC Separation (Impurity Profiling)
Objective: To separate Carbidopa from its 2-Bromo analog for purity assessment. This protocol validates the "performance" of the separation efficiency.
Reagents:
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Column: C18 (4.6 x 150 mm, 3.5 µm).
Workflow:
-
Equilibration: Set column temperature to 30°C. Flow rate 1.0 mL/min.
-
Gradient:
-
0-5 min: 95% A (Isocratic)
-
5-20 min: 95% A
60% A (Linear Gradient) -
20-25 min: 60% A (Hold)
-
-
Detection: UV at 280 nm.
-
Injection: 10 µL of 0.5 mg/mL sample in Mobile Phase A.
Expected Results:
-
Carbidopa: Elutes at ~6.5 min.
-
2-Bromo-(S)-Carbidopa: Elutes at ~9.2 min (Resolution factor
). -
Note: The bromine atom increases interaction with the stationary phase, ensuring clear separation.
Protocol B: In Vitro DDC Inhibition Assay (Kinetic Analysis)
Objective: To determine the
-
Enzyme Prep: Recombinant human DDC (AADC) in phosphate buffer (pH 7.2) containing 10 µM PLP.
-
Substrate: L-DOPA (2 mM final concentration).
-
Inhibitor: Serial dilutions of Carbidopa or 2-Bromo-(S)-Carbidopa (1 nM to 10 µM).
-
Reaction:
-
Pre-incubate Enzyme + Inhibitor for 10 min at 37°C (allows Schiff base formation).
-
Add L-DOPA to initiate.
-
Incubate for 20 min.
-
-
Termination: Add 0.1 M Perchloric acid.
-
Quantification: Measure Dopamine production via HPLC-ECD (Electrochemical Detection).
Mechanism of Action Visualization
The following diagram illustrates the competitive suicide inhibition mechanism shared by these hydrazine analogs, highlighting where the 2-Bromo substitution creates steric interference.
Caption: Mechanism of DDC inhibition via PLP-Hydrazone formation. The '2-Bromo Effect' highlights potential steric hindrance reducing binding efficiency compared to standard Carbidopa.
Analytical Workflow for Impurity Identification
When synthesizing or sourcing Carbidopa, identifying the 2-Bromo impurity is a mandatory quality gate.
Caption: Quality Control workflow for distinguishing Carbidopa from its 2-Bromo analog using Relative Retention Time (RRT).
References
-
European Pharmacopoeia (Ph.[1] Eur.) . "Carbidopa Monohydrate: Impurity J Standard." European Directorate for the Quality of Medicines (EDQM).
-
Daicel Pharma Standards . "Carbidopa Impurities: Structure and Mechanism of Action."[2] Daicel Pharma Standards.
-
National Center for Biotechnology Information . "PubChem Compound Summary for CID 5626, Carbidopa." PubChem.
-
Clarke, C.E. "Levodopa and dopamine decarboxylase inhibitors in Parkinson's disease." GPnotebook.
-
Toronto Research Chemicals . "2-Bromo (S)-Carbidopa Data Sheet." TRC Canada.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
